molecular formula C10H8O4 B051438 2-(6-hydroxybenzofuran-3-yl)acetic Acid CAS No. 69716-04-7

2-(6-hydroxybenzofuran-3-yl)acetic Acid

Cat. No.: B051438
CAS No.: 69716-04-7
M. Wt: 192.17 g/mol
InChI Key: ZEMXZWJZCWCPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Hydroxybenzofuran-3-yl)acetic Acid (CAS 69716-04-7) is a high-purity benzofuran derivative supplied for laboratory research use. This compound features a benzofuran core structure substituted with a hydroxy group and an acetic acid side chain, presenting a molecular weight of 192.17 g/mol (C 10 H 8 O 4 ) . It is characterized as a slightly soluble solid with a melting point of 139-140 °C . The benzofuran scaffold is of significant interest in medicinal and synthetic chemistry. As a building block, this compound is valuable for the synthesis of more complex molecules, such as its methyl ester derivative (CAS 726174-52-3) . Its structural features make it a candidate for developing novel compounds with potential biological activity. Researchers can utilize it in the facile synthesis of dihydrobenzofuran derivatives via electrochemical carboxylation methods , a technique demonstrated for related structures . Please note that this product is intended for research purposes only in a laboratory setting and is not classified as a drug, food, or cosmetic. It is strictly for use by qualified professionals. Handle with care; this compound may cause specific target organ toxicity upon single exposure, skin irritation, and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-hydroxy-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5,11H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMXZWJZCWCPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366559
Record name 2-(6-hydroxybenzofuran-3-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69716-04-7
Record name 2-(6-hydroxybenzofuran-3-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-(6-hydroxybenzofuran-3-yl)acetic acid" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 2-(6-hydroxybenzofuran-3-yl)acetic acid. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the CAS Number 69716-04-7, is a heterocyclic compound featuring a benzofuran core.[1][2][3] The structure consists of a fused benzene and furan ring system, with a hydroxyl group at the 6-position and an acetic acid moiety at the 3-position.[1][3]

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈O₄[4]
Molecular Weight 192.17 g/mol [1][4]
IUPAC Name 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid[4]
CAS Number 69716-04-7[1][2][3]
SMILES OC(=O)CC1=COC2=C1C=CC(O)=C2[2]
InChI InChI=1S/C10H8O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5,11H,3H2,(H,12,13)[1]
InChIKey ZEMXZWJZCWCPBM-UHFFFAOYSA-N[1]
Storage Sealed in dry, room temperature[2]
Boiling Point No data available[2]
Melting Point No data available
Solubility Expected to be soluble in polar organic solvents[3]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, the synthesis of related benzofuran-3-acetic acid derivatives and the parent 6-hydroxybenzofuran scaffold has been reported, offering potential synthetic routes.

One publication details the use of (6-hydroxy-1-benzofuran-3-yl)acetic acid as a starting material for the synthesis of 2-(6-hydroxy-1-benzofuran-3-yl)acetamide. This suggests the acid is a known and accessible compound.[5] General methods for the synthesis of benzofuran-3-acetic acids often involve the cyclization of appropriately substituted phenolic precursors.[6][7]

A potential synthetic approach could be derived from the methods used for analogous compounds, such as the synthesis of 6-hydroxybenzofuran-3-carboxylic acid, which has been achieved via a robust 4-step, 1-pot process.[6] Another relevant synthesis is the improved and scalable preparation of 6-hydroxybenzofuran, which involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by formation of the 6-methoxybenzofuran and subsequent demethylation.[8]

Logical Synthesis Workflow Diagram:

G A Substituted Phenol (e.g., 4-methoxyphenol derivative) B Introduction of Acetic Acid Side Chain A->B Alkylation C Cyclization to form Benzofuran Ring B->C Intramolecular Cyclization D Demethylation (if necessary) C->D Ether Cleavage E This compound D->E

Caption: A potential synthetic pathway to this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been published for this compound, the benzofuran scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs.[6][9][10][11] Derivatives of benzofuran have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][9][11][12][13][14][15]

Anticancer Activity: Benzofuran derivatives have shown significant potential as anticancer agents.[9][11] The cytotoxic activity of some benzofurans is attributed to their ability to inhibit tubulin polymerization.[16] Other derivatives have been investigated for their activity against various cancer cell lines, with some exhibiting potent inhibitory effects.[11]

Anti-inflammatory Activity: Several benzofuran derivatives have been reported to possess anti-inflammatory properties.[12][13][14] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[15]

Antimicrobial Activity: The benzofuran nucleus is a core component of many compounds with antimicrobial properties.[17]

Neuroprotective Effects: The structural features of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid suggest potential applications in the development of neuroprotective agents.[3]

Potential Signaling Pathway Involvement:

Given the known activities of related benzofuran compounds, it is plausible that this compound could interact with various signaling pathways.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects A This compound B Tubulin Polymerization A->B Inhibition C COX/LOX Enzymes A->C Inhibition D Kinases A->D Modulation E Cell Cycle Arrest Apoptosis B->E F Reduced Pro-inflammatory Mediators C->F G Modulation of Cell Signaling D->G

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Protocols

While a specific protocol for the synthesis of the title compound is not available, a representative protocol for the synthesis of its amide derivative, 2-(6-hydroxy-1-benzofuran-3-yl)acetamide, is provided below, as it utilizes the target compound as a starting material.[5]

Synthesis of 2-(6-hydroxy-1-benzofuran-3-yl)acetamide [5]

  • (Starting Material): (6-Hydroxy-1-benzofuran-3-yl)acetic acid (0.015 mmol) is placed in a round-bottom flask containing N,N-dimethylformamide (15 ml).

  • Activation: To this solution, 1,1'-carbonyldiimidazole (0.023 mmol) is added at 273 K (0 °C). The reaction mixture is stirred for 45 minutes.

  • Amination: Ammonium acetate (0.046 mmol) and triethylamine (1 ml) are added, and the reaction mixture is stirred at room temperature overnight.

  • Work-up: The completion of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with ethyl acetate. The organic layer is washed with water followed by a brine solution.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product. Further purification is achieved by column chromatography using a mixture of ethyl acetate and petroleum ether (8:2) as the eluent.

Experimental Workflow Diagram:

G A Dissolve Starting Material in DMF B Activate with CDI at 0 °C A->B C Add Ammonium Acetate and Triethylamine B->C D Stir Overnight at Room Temperature C->D E Work-up with Ethyl Acetate and Water D->E F Purify by Column Chromatography E->F G 2-(6-hydroxy-1-benzofuran-3-yl)acetamide F->G

References

An In-depth Technical Guide to 2-(6-hydroxybenzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

Identifier Value
IUPAC Name 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid
CAS Number 69716-04-7
Molecular Formula C₁₀H₈O₄
Molecular Weight 192.17 g/mol
Canonical SMILES C1=CC2=C(C=C1O)OC=C2CC(=O)O
InChI Key ZEMXZWJZCWCPBM-UHFFFAOYSA-N

Physicochemical Properties

Property Predicted Value Source
XlogP3 1.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 192.042259 g/mol PubChem[1]
Monoisotopic Mass 192.042259 g/mol PubChem[1]
Topological Polar Surface Area 66.8 ŲPubChem[1]
Heavy Atom Count 14PubChem[1]

Synthesis and Experimental Protocols

A detailed, specific experimental protocol for the synthesis of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid was not found in the available literature. However, a general and efficient method for the synthesis of various benzofuran-3-acetic acids has been reported, which can likely be adapted for this specific compound.[2][3][4]

General Synthetic Approach for Benzofuran-3-acetic Acids

A common strategy involves the reaction of substituted-4-bromomethylcoumarins with aqueous sodium hydroxide at reflux temperature. This method is noted for its good yields, straightforward workup, and lack of need for chromatographic purification.[2][3]

Logical Workflow for the Synthesis of Benzofuran-3-acetic Acids

G SubstitutedPhenol Substituted Phenol Bromomethylcoumarin Substituted-4-bromomethylcoumarin SubstitutedPhenol->Bromomethylcoumarin Pechmann Cyclization (e.g., with 4-bromoethylacetoacetate) BenzofuranAceticAcid Benzofuran-3-acetic Acid Bromomethylcoumarin->BenzofuranAceticAcid Alkaline Hydrolysis (e.g., NaOH, reflux)

Caption: General synthetic pathway to benzofuran-3-acetic acids.

Experimental Protocol for a Related Transformation: Synthesis of 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide from the Corresponding Acid

While a protocol for the synthesis of the acid was not found, a detailed method for the synthesis of its amide derivative has been documented. This provides valuable information on the reactivity of the target compound.[5]

Experimental Workflow for Amide Synthesis

G start 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid in DMF activation Addition of 1,1'-carbonyldiimidazole (Activation of carboxylic acid) start->activation amination Addition of Ammonium Acetate and Triethylamine activation->amination workup Aqueous Workup and Extraction amination->workup purification Column Chromatography workup->purification product 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide purification->product

Caption: Experimental workflow for the synthesis of the amide derivative.

Detailed Methodology: [5]

  • Reaction Setup: 0.015 mmol of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid is dissolved in 15 ml of N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Activation: The solution is cooled to 273 K (0 °C), and 0.023 mmol of 1,1'-carbonyldiimidazole is added. The reaction mixture is stirred for 45 minutes.

  • Amination: 0.046 mmol of ammonium acetate and 1 ml of triethylamine are added to the reaction mixture, which is then stirred at room temperature overnight.

  • Monitoring: The completion of the reaction is monitored by thin-layer chromatography.

  • Workup: Upon completion, the reaction mixture is diluted with ethyl acetate. The organic layer is washed sequentially with water and brine solution.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product.

  • Purification: The crude product is further purified by column chromatography using a mixture of ethyl acetate and petroleum ether (8:2) as the eluent.

  • Crystallization: Colorless prisms of the final product are obtained from a solvent system of ethyl acetate and methanol (4:1) at room temperature.

Biological Activity and Potential Applications

Specific quantitative biological data, such as IC₅₀ or MIC values, for 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid were not found in the surveyed literature. However, the broader class of benzofuran derivatives is known to exhibit a wide range of pharmacological activities. This suggests that the target compound could be a valuable scaffold for the development of new therapeutic agents.

Benzofuran-containing molecules have been investigated for their potential as:

  • Antimicrobial and Antifungal Agents: Many benzofuran derivatives have shown activity against various bacterial and fungal strains.[6]

  • Anti-inflammatory Agents: The arylalkanoic acid moiety present in the target compound is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[2]

  • Enzyme Inhibitors: Certain benzofuran derivatives have been identified as inhibitors of enzymes such as cholinesterases.[7]

  • Antiviral Agents: Some benzofurans have demonstrated the ability to act as STING agonists, inducing an antiviral response.[8]

Potential Signaling Pathway Involvement

Given the biological activities of related benzofuran compounds, 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid could potentially interact with various cellular signaling pathways. However, no specific studies on the mechanism of action or signaling pathway modulation for this particular compound were identified.

Hypothetical Signaling Pathway Interaction

G Compound 2-(6-hydroxybenzofuran-3-yl)acetic acid Target Potential Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binding/Inhibition Pathway Downstream Signaling Pathway Target->Pathway Modulation Response Biological Response (e.g., Anti-inflammatory, Antimicrobial) Pathway->Response Signal Transduction

Caption: A generalized diagram of potential molecular interactions.

Future Research Directions

The lack of specific biological data for 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid highlights several avenues for future research:

  • Development of a Specific Synthetic Protocol: A detailed and optimized synthesis route for this compound would facilitate its availability for further studies.

  • Biological Screening: The compound should be screened against a panel of biological targets, including various enzymes, receptors, and microbial strains, to identify its primary biological activity.

  • Quantitative Assays: Determination of quantitative metrics such as IC₅₀ and MIC values is crucial to assess the potency of the compound.

  • Mechanism of Action Studies: Once a significant biological activity is identified, further research should focus on elucidating the underlying mechanism of action and its effects on cellular signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid would provide valuable insights into the structural features required for its biological activity.

References

Spectroscopic and Synthetic Profile of 2-(6-hydroxybenzofuran-3-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, MS, IR) and a plausible synthetic protocol for 2-(6-hydroxybenzofuran-3-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from closely related analogs and predictive models to offer a representative and informative resource for researchers.

Spectroscopic Data

The following sections summarize the expected spectroscopic characteristics of this compound. The data is presented in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound are detailed below. These predictions are based on the analysis of similar benzofuran derivatives and established chemical shift ranges for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2~7.5s-
H-4~7.2d~8.5
H-5~6.8dd~8.5, 2.0
H-7~6.9d~2.0
-CH₂-~3.6s-
-OH (phenolic)9.0 - 10.0br s-
-COOH10.0 - 12.0br s-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomChemical Shift (ppm)
C=O~172
C-6~155
C-7a~148
C-2~142
C-3a~128
C-4~122
C-3~115
C-5~112
C-7~100
-CH₂-~31
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The predicted mass spectral data for this compound is presented below.

Table 3: Predicted Mass Spectrometry Data [1]

AdductPredicted m/z
[M+H]⁺193.0495
[M+Na]⁺215.0315
[M-H]⁻191.0350
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands expected for this compound are listed below, based on typical ranges for the functional groups in the molecule.[2][3][4][5]

Table 4: Predicted Infrared (IR) Absorption Data

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500Broad
O-H (Phenol)3600 - 3200Broad
C-H (Aromatic)3100 - 3000Sharp
C-H (Aliphatic)3000 - 2850Sharp
C=O (Carboxylic Acid)1760 - 1690Strong
C=C (Aromatic)1600 - 1450Medium to Strong
C-O (Aromatic Ether)~1250Strong
C-O (Carboxylic Acid)1320 - 1210Medium

Experimental Protocols

This section outlines a plausible synthetic route and the general procedures for acquiring the spectroscopic data for this compound. The synthesis is adapted from a known procedure for a structurally similar compound, 6-hydroxybenzofuran-3-carboxylic acid.[6]

Synthesis of this compound

A potential synthetic route to the title compound could involve the following key steps:

  • Preparation of a substituted phenoxyacetic acid: Reaction of a suitable hydroquinone derivative with an α-haloacetic acid ester.

  • Cyclization to form the benzofuran ring: Intramolecular cyclization of the phenoxyacetic acid derivative to form the benzofuranone.

  • Reduction and subsequent elaboration: Reduction of the benzofuranone and introduction of the acetic acid side chain at the 3-position.

  • Demethylation: If a methoxy-protected hydroquinone was used, a final demethylation step would be required to yield the desired 6-hydroxy functionality.

A detailed experimental protocol would require specific optimization of reagents, reaction conditions, and purification methods.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation MS Mass Spectrometry (e.g., ESI, HRMS) Purification->MS Sample Preparation IR Infrared Spectroscopy (FTIR) Purification->IR Sample Preparation StructureElucidation Structure Elucidation & Verification NMR->StructureElucidation MS->StructureElucidation IR->StructureElucidation

Caption: General Workflow for Spectroscopic Analysis.

This workflow outlines the essential stages from the synthesis and purification of the target compound to its characterization using various spectroscopic techniques, culminating in the elucidation and verification of its chemical structure.

References

The Benzofuran Core: A Historical and Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – The benzofuran scaffold, a privileged heterocyclic motif, stands as a cornerstone in the fields of medicinal chemistry and drug development. This bicyclic system, composed of a fused benzene and furan ring, is integral to a vast array of natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery, synthetic evolution, and therapeutic significance of benzofuran derivatives for researchers, scientists, and drug development professionals.

Early Discovery and Synthesis: From Coal Tar to Coumarin

The history of benzofuran is intrinsically linked to the early days of organic chemistry. While not initially isolated as a pure compound from a natural source, its parent structure, known as coumarone, was identified as a component of coal tar, a byproduct of the coking of bituminous coal.[1][2][3][4][5]

The first deliberate chemical synthesis of the benzofuran ring system was achieved in 1870 by the renowned English chemist Sir William Henry Perkin.[6][7] In a landmark discovery, Perkin demonstrated that a 2-halocoumarin, when treated with a hydroxide base, undergoes a ring contraction to form a benzofuran-2-carboxylic acid.[7][8] This transformation, now known as the Perkin rearrangement, involves the base-catalyzed opening of the coumarin's lactone ring, followed by an intramolecular nucleophilic attack to form the new five-membered furan ring.[7][8] This seminal work laid the foundation for the chemical exploration of this important heterocyclic family.

The Evolution of Synthetic Methodologies

Synthetic approaches to the benzofuran core have evolved significantly since Perkin's initial discovery, moving from classical methods to highly efficient and versatile transition-metal-catalyzed reactions. This progression has enabled chemists to construct complex and diversely substituted benzofuran derivatives with high precision.

Classical Routes

Beyond the Perkin rearrangement, other classical methods were developed, including intramolecular Claisen condensations and cyclizations following Claisen rearrangements of appropriately substituted precursors.[4] These methods, while foundational, often required harsh reaction conditions and were limited in their substrate scope.

The Dawn of Catalysis: Transition Metal-Mediated Syntheses

The advent of transition metal catalysis revolutionized the synthesis of benzofurans, offering milder conditions, broader functional group tolerance, and higher yields.

  • Palladium Catalysis: Palladium has emerged as a particularly powerful catalyst for constructing the benzofuran nucleus.[6] A multitude of strategies have been developed, including:

    • Sonogashira Coupling: This reaction, which couples a terminal alkyne with an aryl halide, is frequently followed by an intramolecular cyclization to form the furan ring.[9]

    • Heck-Type Reactions: Intramolecular Heck reactions provide another efficient route to the benzofuran core.[10]

    • Direct Arylation and C-H Activation: Modern methods focus on the direct coupling of benzofurans with aryl halides or the intramolecular cyclization via C-H bond activation, increasing atom economy.[10][11]

  • Copper and Other Metals: Copper has also been widely used, often as a co-catalyst with palladium in reactions like the Sonogashira coupling or as the primary catalyst in Ullmann-type couplings.[9][12] Other metals, such as rhodium and iron, have also found application in specific benzofuran syntheses.

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization

The following protocol details a general and robust method for synthesizing substituted benzofurans, leveraging a palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization.

Reaction: Synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.

Materials:

  • Substituted o-iodophenol (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, DMF, or Acetonitrile)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol, palladium catalyst, copper(I) iodide, and a magnetic stir bar.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically ranging from room temperature to 100 °C).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed. The reaction typically proceeds through the coupled alkyne intermediate, which then cyclizes.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired substituted benzofuran.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add o-Iodophenol, Pd Catalyst, CuI to Schlenk Flask prep2 Evacuate and Backfill with Inert Gas (Ar/N2) prep1->prep2 react1 Add Solvent, Base, and Terminal Alkyne prep2->react1 react2 Heat Mixture (RT to 100°C) react1->react2 react3 Monitor by TLC / GC-MS react2->react3 workup1 Cool and Quench with Water react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash, Dry, and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 final_product Pure Benzofuran Derivative workup4->final_product

Workflow for Palladium-Catalyzed Benzofuran Synthesis.

Pharmacological Significance and Therapeutic Applications

Benzofuran derivatives are renowned for their diverse and potent biological activities, making them a focal point in drug discovery.[13] The scaffold's unique electronic and structural features allow for interactions with a wide range of biological targets.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[14][15] Their mechanisms often involve the inhibition of critical signaling pathways that are aberrantly activated in cancer, such as the PI3K/Akt/mTOR pathway.[16] Inhibition of this pathway disrupts key cellular processes like proliferation, survival, and metabolism, ultimately leading to apoptosis in cancer cells.[16]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Benzofuran Benzofuran Derivative Benzofuran->Akt Inhibits Benzofuran->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR Pathway by Benzofuran Derivatives.

The table below summarizes the in vitro anticancer activity of several benzofuran derivatives, highlighting their potency against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)
Benzo[b]furan deriv. (36)MCF-7 (Breast)0.051
Benzo[b]furan deriv. (26)MCF-7 (Breast)0.057
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[15]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[15]
Oxindole-Benzofuran (22f)MCF-7 (Breast)2.27[15]
Benzofuran deriv. (13g)MCF-7 (Breast)1.287[15]
Benzofuran deriv. (13b)C-6 (Nerve)1.980[15]
Antimicrobial, Anti-inflammatory, and Other Activities

Beyond oncology, the benzofuran scaffold is integral to compounds with a broad range of other therapeutic properties, including:

  • Antimicrobial and Antifungal: Derivatives have shown potent activity against various bacteria and fungi.

  • Anti-inflammatory: Certain benzofurans act as anti-inflammatory agents.

  • Antioxidant: The scaffold can be found in molecules with significant antioxidant properties.

  • Neuroprotective: A series of benzofuran derivatives have been discovered to promote neuroprotection.

The following table presents quantitative data for benzofuran-based stilbenoid analogues, demonstrating their cytotoxic activity.

CompoundA375 (Melanoma) IC₅₀ (µM)H460 (Lung) IC₅₀ (µM)PC3 (Prostate) IC₅₀ (µM)
Resveratrol (1)>20044.5 ± 3.525 ± 0.77
Analogue (2)57 ± 1033 ± 0.725 ± 0.4
Analogue (4)82.7 ± 1.125.5 ± 2.124.7 ± 0.3
Data from 48h exposure using MTS cell proliferation assay.[17]

Conclusion

From its initial synthesis by Perkin over 150 years ago, the benzofuran ring system has evolved into one of the most significant heterocyclic scaffolds in drug discovery. The development of powerful catalytic methods has unlocked the ability to create vast libraries of derivatives for biological screening. The continued discovery of potent anticancer, antimicrobial, and other therapeutically relevant activities ensures that the benzofuran core will remain a fertile ground for the development of novel medicines for years to come.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 2-(6-hydroxybenzofuran-3-yl)acetic acid and its analogs. The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this core structure.

Core Compound Structure

The foundational molecule, this compound, possesses a benzofuran ring system with a hydroxyl group at the 6-position and an acetic acid moiety at the 3-position. Modifications to this core structure have led to the development of numerous analogs with diverse biological functions.

Synthesis of Analogs

The synthesis of 2-(benzofuran-3-yl)acetic acid derivatives often involves multi-step reaction sequences. A common strategy involves the reaction of substituted phenols with α-haloacetates, followed by cyclization to form the benzofuran ring. Further modifications can be introduced to the benzofuran core or the acetic acid side chain.

General Synthetic Workflow

Synthesis_Workflow Start Substituted Phenol Intermediate1 α-Haloacetate Reaction Start->Intermediate1 Alkylation Intermediate2 Cyclization to Benzofuran Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Side Chain Modification Intermediate2->Intermediate3 Esterification/Amidation Final Target Analog Intermediate3->Final Functional Group Interconversion

Caption: General synthetic workflow for 2-(benzofuran-3-yl)acetic acid analogs.

Biological Activities and Structure-Activity Relationships

Analogs of this compound have been investigated for a variety of therapeutic applications. The following sections summarize the key findings and structure-activity relationships (SAR).

Anticancer Activity

Numerous benzofuran derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected 2-(Benzofuran-3-yl)acetic Acid Analogs

Compound IDR1 (Position 5)R2 (Position 6)R3 (Side Chain)Cancer Cell LineIC50 (µM)Reference
1a HOHCOOHHeLa25.5[1]
1b BrOHCOOHK56218.2[1]
1c OMeOHCOOHMCF-712.8[2]
2a HOMeCONH-PhA5498.5[2]
2b HOMeCONH-4-Cl-PhA5495.2[2]

Note: This table is a representation of available data and is not exhaustive.

The presence of a halogen, such as bromine, at the 5-position (Compound 1b ) appears to enhance cytotoxic activity against leukemia cells (K562) compared to the unsubstituted analog (1a ). Furthermore, derivatization of the carboxylic acid to an amide (Compounds 2a and 2b ) has been shown to improve potency against lung cancer cells (A549).

Neuroprotective Effects

Certain benzofuran derivatives have shown promise in the context of neurodegenerative diseases. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal cell death. For instance, some derivatives have been found to protect neuronal cells from glutamate-induced excitotoxicity.[3]

Table 2: Neuroprotective Activity of Selected Benzofuran Analogs

Compound IDR1R2AssayEffectReference
3a HOHGlutamate-induced excitotoxicity in SK-N-SH cellsSignificant protection at 10 µM[3]
3b OMeOHGlutamate-induced excitotoxicity in SK-N-SH cellsModerate protection at 10 µM[3]
Antimicrobial Activity

The benzofuran scaffold is also a key component in compounds with antifungal and antibacterial properties. For example, some derivatives have been shown to inhibit the growth of pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. The mechanism of antifungal action can involve the disruption of cellular processes like calcium homeostasis.[4]

Signaling Pathways

The biological effects of this compound analogs are mediated through their interaction with various cellular signaling pathways. A key pathway implicated in the anticancer activity of some benzofuran derivatives is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway Inhibition

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzofuran Benzofuran Analog Benzofuran->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain benzofuran analogs.

Some analogs of this compound have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K), a key enzyme at the upstream of this pathway.[2] By inhibiting PI3K, these compounds can effectively block the downstream signaling cascade, leading to decreased cell proliferation and induction of apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound analogs.

Synthesis Protocol: General Procedure for the Synthesis of 2-(Benzofuran-3-yl)acetic Acid Derivatives

This protocol describes a general method for synthesizing benzofuran-3-acetic acid derivatives from substituted 4-bromomethylcoumarins.

Materials:

  • Substituted 4-bromomethylcoumarin

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • A mixture of the appropriate substituted 4-bromomethylcoumarin (1 mmol) and 10% aqueous sodium hydroxide (20 mL) is heated at reflux for 2-3 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and filtered.

  • The clear filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 2.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure benzofuran-3-ylacetic acid derivative.[5]

Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., HeLa, K562, MOLT-4)

  • Normal cell line (e.g., HUVEC) for selectivity assessment

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours. For suspension cells, seeding and treatment can occur on the same day.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow Start Cell Seeding (96-well plate) Step1 Compound Treatment (Varying Concentrations) Start->Step1 Step2 Incubation (48 hours) Step1->Step2 Step3 MTT Addition Step2->Step3 Step4 Incubation (4 hours) Step3->Step4 Step5 Formazan Solubilization Step4->Step5 End Absorbance Reading & IC50 Calculation Step5->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

This technical guide provides a foundational understanding of the chemistry and biology of this compound analogs. The versatility of the benzofuran scaffold continues to inspire the development of new therapeutic agents with diverse applications. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective drugs for a range of diseases.

References

Predicted Physicochemical Properties of 2-(6-hydroxybenzofuran-3-yl)acetic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(6-hydroxybenzofuran-3-yl)acetic acid is a heterocyclic organic compound featuring a benzofuran core substituted with a hydroxyl group and an acetic acid moiety. The benzofuran scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2][3][4][5] Understanding the physicochemical properties of novel benzofuran derivatives is a critical first step in evaluating their potential as therapeutic agents. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

This document presents a compilation of predicted physicochemical data for this compound and discusses the general biological context of benzofuran compounds.

Predicted Physicochemical Properties

The following table summarizes the available predicted physicochemical properties for this compound. It is important to note that these values are computationally derived and await experimental verification.

PropertyPredicted ValueData Source
Molecular Formula C₁₀H₈O₄-
Molecular Weight 192.17 g/mol [CymitQuimica]
XlogP 1.4PubChem
pKa (acidic) Not available-
Aqueous Solubility Not available-
Melting Point Not available-
Boiling Point Not available-

Methodologies for Property Prediction

The prediction of physicochemical properties for novel chemical entities is a cornerstone of modern computational chemistry and drug discovery.[6] These in silico methods leverage extensive databases of experimentally determined properties and employ sophisticated algorithms to forecast the behavior of uncharacterized molecules.

Computational Approaches

Quantitative Structure-Property Relationship (QSPR) models are a primary tool for predicting physicochemical properties. These models establish a mathematical correlation between the structural features of a molecule and its observed properties. For parameters like the partition coefficient (logP), various algorithms are used, including those based on atomic contributions or topological indices.

The general workflow for predicting these properties computationally is outlined in the diagram below.

G A Input: 2D/3D Molecular Structure of this compound B Calculation of Molecular Descriptors (e.g., atom counts, bond types, topological indices) A->B C Application of QSPR/Machine Learning Models B->C D Predicted Physicochemical Properties (logP, pKa, Solubility, etc.) C->D E Experimental Data Databases (for model training and validation) E->C

Figure 1: Generalized workflow for the computational prediction of physicochemical properties.

Experimental Protocols (General)

While specific experimental data for the title compound is not available, standard methodologies for determining key physicochemical parameters are well-established.

  • pKa Determination: Potentiometric titration is a common method. A solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve. Spectrophotometric methods can also be used if the compound's UV-Vis spectrum changes with ionization.

  • Solubility Measurement: The shake-flask method is a classical approach. An excess of the solid compound is equilibrated with a solvent (e.g., water) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured, typically by HPLC-UV.

  • Melting Point Determination: This is typically measured using a melting point apparatus, where the temperature range over which the solid transitions to a liquid is observed.

  • Boiling Point Measurement: For non-volatile solids, this is often determined under reduced pressure to prevent decomposition at high temperatures.

Biological Context and Potential Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the reviewed literature. However, the benzofuran scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. A computational study has been reported on the structural and spectroscopic characterization, as well as the reactivity of 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid.[7]

Review articles on benzofuran derivatives consistently highlight their potential as:

  • Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.[3]

  • Anticancer agents: Showing promise in inhibiting the growth of various cancer cell lines.[2][8]

  • Anti-inflammatory agents: Demonstrating potential to modulate inflammatory pathways.[8]

  • Antioxidant agents: The phenolic hydroxyl group, as present in the title compound, is often associated with antioxidant properties.[5]

  • Antiviral agents: Including activity against HIV.[1]

The diverse biological activities of benzofuran derivatives suggest their interaction with a multitude of cellular signaling pathways. The specific pathways modulated would be dependent on the full substitution pattern of the benzofuran ring system.

G A Benzofuran Derivatives B Antimicrobial Activity A->B C Anticancer Activity A->C D Anti-inflammatory Activity A->D E Antioxidant Activity A->E F Antiviral Activity A->F

Figure 2: Potential biological activities of the benzofuran class of compounds.

Conclusion

This compound is a compound of interest due to its benzofuran core structure, which is associated with a wide range of biological activities. While experimental physicochemical data are currently lacking, computational predictions provide initial guidance for its potential behavior. The predicted XlogP of 1.4 suggests moderate lipophilicity. Further experimental characterization of this compound is warranted to validate these predictions and to explore its potential therapeutic applications, particularly in the areas of infectious diseases, oncology, and inflammatory conditions, where other benzofuran derivatives have shown promise.

References

The Benzofuran Scaffold: A Computational Approach to Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzofuran moiety, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] The versatility of the benzofuran scaffold has led to the development of derivatives exhibiting potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4][5] This technical guide delves into the computational strategies employed to elucidate the therapeutic potential of benzofuran derivatives, focusing on in silico modeling and molecular docking studies.

Core Concepts in Computational Drug Design

In silico drug design has revolutionized the process of discovering and developing new therapeutic agents. By leveraging computational methods, researchers can predict the interaction between a small molecule (ligand) and a biological target (receptor), typically a protein or enzyme, at the molecular level. This approach significantly reduces the time and cost associated with traditional drug discovery pipelines by prioritizing compounds with a higher likelihood of success for further experimental validation.

Key computational techniques applied to the study of benzofuran derivatives include:

  • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7] The output, often expressed as a docking score or binding energy, provides an estimate of the binding affinity.

  • Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules in the complex over time, offering insights into the stability and dynamics of the ligand-receptor interaction.

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate are crucial for its clinical success. In silico tools can predict these pharmacokinetic and toxicological parameters, helping to identify potential liabilities early in the discovery process.[6][8]

Experimental Protocols: A Step-by-Step Guide

The following sections outline the detailed methodologies for conducting in silico studies on benzofuran derivatives.

Molecular Docking Protocol

Molecular docking is a fundamental technique to predict the binding mode and affinity of a ligand to a protein.[6]

1. Receptor Preparation:

  • Obtaining the Protein Structure: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).
  • Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. This is often performed using software like AutoDock Tools or Maestro (Schrödinger).

2. Ligand Preparation:

  • 3D Structure Generation: The 2D structure of the benzofuran derivative is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.
  • Energy Minimization: The 3D structure of the ligand is energy minimized to obtain a stable conformation. This can be done using force fields like MMFF94.

3. Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
  • Running the Docking: Docking is performed using software like AutoDock Vina, MOE (Molecular Operating Environment), or Glide (Schrödinger).[7] The program samples different conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.

4. Analysis of Results:

  • Binding Affinity: The docking results are ranked based on their predicted binding affinity (e.g., in kcal/mol).
  • Interaction Analysis: The binding mode of the top-ranked poses is visually inspected to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the active site. Visualization is typically done using software like PyMOL or Discovery Studio.[7]

Molecular Dynamics Simulation Protocol

MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability.

1. System Preparation:

  • Complex Selection: The best-docked complex from the molecular docking study is selected as the starting point.
  • Solvation: The complex is placed in a periodic box of water molecules to simulate a physiological environment.
  • Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and achieve a physiological salt concentration.

2. Simulation:

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to equilibrate the system. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
  • Production Run: A long-duration simulation (e.g., 100 ns) is run to collect trajectory data. GROMACS is a commonly used software for MD simulations.[9]

3. Trajectory Analysis:

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and ligand is calculated to assess the stability of the complex over time.
  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is analyzed to identify flexible regions of the protein.
  • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored throughout the simulation.

ADMET Prediction Protocol

In silico ADMET prediction helps in evaluating the drug-likeness of the benzofuran derivatives.

1. Input: The 2D or 3D structure of the benzofuran derivative is used as input.

2. Prediction: Online servers and software like SwissADME, Molinspiration, and Discovery Studio are used to calculate various physicochemical and pharmacokinetic properties.[7][8]

3. Parameters Analyzed:

  • Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.
  • Pharmacokinetic Properties: Parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes are predicted.
  • Toxicity Prediction: Potential toxicities such as carcinogenicity and mutagenicity are assessed.

Data Presentation: Quantitative Insights

The following tables summarize representative quantitative data from various in silico studies on benzofuran derivatives.

Table 1: Molecular Docking Scores of Benzofuran Derivatives Against Various Targets

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Reference
BENZ-0454EGFR4HJO-10.2[6]
BENZ-0143EGFR4HJO-10.0[6]
BENZ-1292EGFR4HJO-9.9[6]
M5a-M5j (Range)Anticancer Targets--6.9 to -10.4[7]
DHB2Candida albicans3dra-7.00[8]
DHB8Candida albicans3dra-6.40[8]
BF3Mtb Pks13--14.23[9]
BF4Mtb Pks13--[9]
BF8Mtb Pks13--[9]

Table 2: In Vitro Biological Activity and In Silico Predictions

Compound IDBiological ActivityIC50 (µM)Target Cell Line/EnzymePredicted Binding Energy (kcal/mol)Reference
Compound 2Anti-proliferative7.31MCF-7-[10]
Compound 12Anti-proliferative1.10SiHa-[4]
Compound 17iLSD1 Inhibition0.065LSD1-[11]
Compound 7cAChE Inhibition0.058Acetylcholinesterase-[12]
Compound 7eSIRT2 Inhibition3.81SIRT2-[13]
5aTyrosinase Inhibition11Bacterial Tyrosinase-[14]

Table 3: Predicted ADMET Properties of Selected Benzofuran Derivatives

Compound IDMolecular Weight ( g/mol )LogPH-bond AcceptorsH-bond DonorsBioavailability ScoreLipinski's Rule ViolationsReference
BENZ-0454--510.550[6]
5a-j (General)----0.550[14]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the in silico study of benzofuran derivatives.

In_Silico_Drug_Discovery_Workflow cluster_0 Computational Phase cluster_1 Experimental Phase Target_Identification Target Identification (e.g., EGFR, Caspase-3) Ligand_Library Benzofuran Derivative Library Design Target_Identification->Ligand_Library Molecular_Docking Molecular Docking (e.g., AutoDock Vina) Target_Identification->Molecular_Docking Ligand_Library->Molecular_Docking Hit_Identification Hit Identification (Based on Docking Score) Molecular_Docking->Hit_Identification MD_Simulations Molecular Dynamics Simulations (e.g., GROMACS) Hit_Identification->MD_Simulations ADMET_Prediction ADMET Prediction (e.g., SwissADME) Hit_Identification->ADMET_Prediction Lead_Optimization Lead Optimization MD_Simulations->Lead_Optimization ADMET_Prediction->Lead_Optimization Synthesis Synthesis of Promising Derivatives Lead_Optimization->Synthesis In_Vitro_Assays In Vitro Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) Synthesis->In_Vitro_Assays In_Vitro_Assays->Lead_Optimization In_Vivo_Studies In Vivo Animal Studies In_Vitro_Assays->In_Vivo_Studies

A generalized workflow for in silico drug discovery of benzofuran derivatives.

Molecular_Docking_Protocol cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation Get_PDB 1. Obtain Protein Structure (from PDB) Prepare_Receptor 2. Prepare Receptor (Remove water, add hydrogens) Get_PDB->Prepare_Receptor Docking_Simulation Docking Simulation (Define Grid Box, Run Docking) Prepare_Receptor->Docking_Simulation Draw_Ligand 1. Draw 2D Structure (e.g., ChemDraw) Convert_3D 2. Convert to 3D Draw_Ligand->Convert_3D Minimize_Energy 3. Energy Minimization Convert_3D->Minimize_Energy Minimize_Energy->Docking_Simulation Analysis Analysis of Results (Binding Affinity, Interactions) Docking_Simulation->Analysis

A schematic representation of the molecular docking protocol.

Conclusion

The integration of in silico modeling and molecular docking studies into the drug discovery process for benzofuran derivatives has proven to be a highly effective strategy. These computational approaches provide deep molecular insights into the mechanisms of action, enabling the rational design and optimization of novel therapeutic agents. As computational power and algorithmic accuracy continue to advance, the role of in silico techniques in accelerating the development of next-generation benzofuran-based drugs will undoubtedly expand.

References

Potential Therapeutic Targets of 2-(6-hydroxybenzofuran-3-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, conferring a wide range of biological activities to its derivatives. This technical guide focuses on the therapeutic potential of a specific member of this class, 2-(6-hydroxybenzofuran-3-yl)acetic acid , and its close analogs. By examining preclinical data and the known mechanisms of action of structurally related compounds, this document outlines key molecular targets and pathways through which this chemical scaffold may exert therapeutic effects. The primary targets identified include G-protein coupled receptor 40 (GPR40/FFA1) for metabolic diseases, MAP kinase-interacting kinases (Mnk1/2) and tubulin for oncology, cholinesterases for neurodegenerative disorders, and various microbial enzymes for infectious and metabolic diseases. This guide provides an in-depth summary of quantitative efficacy data, detailed experimental protocols for target validation, and visual representations of key signaling pathways to support further research and drug development efforts.

Introduction: The Benzofuran Scaffold in Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a core structural motif in numerous natural products and synthetic molecules with significant therapeutic properties.[1] Its derivatives have demonstrated a remarkable diversity of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, neuroprotective, and metabolic regulatory effects.[1][2][3] The specific compound, this compound, and its methoxy analog, serve as a foundational structure for a new generation of targeted therapies. This guide consolidates the current understanding of its potential molecular targets and provides the technical framework necessary for its preclinical evaluation.

Primary Therapeutic Target: G-protein Coupled Receptor 40 (GPR40/FFA1)

The most well-documented activity of the (benzofuran-3-yl)acetic acid scaffold is its role as an agonist for G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[4] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion (GSIS).[5]

Mechanism of Action & Signaling Pathway

Activation of GPR40 by agonists like this compound derivatives initiates a signaling cascade primarily through the Gαq subunit of the heterotrimeric G-protein.[5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, increasing cytosolic Ca2+ levels and potentiating the exocytosis of insulin-containing granules in a glucose-dependent manner.[5][6] Some GPR40 agonists have also been shown to couple to Gαs, leading to cAMP production, further enhancing insulin secretion.[7]

GPR40_Signaling_Pathway agonist Benzofuran Agonist GPR40 GPR40 / FFA1 agonist->GPR40 Binds to G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Ca2+ release from Ca2 ↑ [Ca2+]i ER->Ca2 Insulin Insulin Secretion (Glucose-Dependent) Ca2->Insulin Potentiates

Caption: GPR40 Agonist Signaling Cascade for Insulin Secretion.
Quantitative Data

The clinical candidate TAK-875 (Fasiglifam), a dihydrobenzofuran derivative, is a potent and selective GPR40 agonist. Data for TAK-875 and other relevant analogs provide a benchmark for the therapeutic potential of this scaffold.

Compound/AnalogTargetAssay TypeResult (EC50/IC50)Reference
TAK-875Human GPR40Intracellular IP Production72 nM[8]
TAK-875Human GPR40Intracellular Ca2+ Mobilization72 nM[4]
Indanyloxy-dihydrobenzofuranyl-acetic acid derivativeHuman GPR40Agonist Activity2 nM[9]
Key Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol is designed to measure the activation of GPR40 in response to an agonist by quantifying the subsequent increase in intracellular calcium concentration using a fluorescent dye.

Objective: To determine the EC50 value of a test compound (e.g., this compound) for GPR40 activation.

Materials:

  • HEK293 or CHO cells stably expressing human GPR40.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-8 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • Test compound and reference agonist (e.g., TAK-875).

  • Ionomycin (positive control).

  • EGTA (negative control).

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescent kinetic plate reader (e.g., FLIPR, FDSS).

Procedure:

  • Cell Plating: Seed the GPR40-expressing cells into the microplates at an appropriate density (e.g., 1,500-20,000 cells/well) and culture overnight to allow for adherence.[10]

  • Dye Loading:

    • Prepare a dye loading solution by dissolving the calcium-sensitive dye (e.g., Indo-1 AM) in DMSO and then diluting it in Assay Buffer. Add Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.[10][11]

  • Compound Preparation: Prepare serial dilutions of the test compound and controls (reference agonist, ionomycin) in Assay Buffer at a concentration that is 5-10X the final desired assay concentration.

  • Assay Measurement:

    • Place the cell plate into the kinetic fluorescence plate reader, which maintains the temperature at 37°C.

    • Establish a stable baseline fluorescence reading for approximately 20 seconds.

    • The instrument automatically adds the compound solutions to the cell plate.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) to measure the change in intracellular calcium.[5]

  • Data Analysis:

    • The change in fluorescence (F/F0) or the ratio of emission wavelengths (for ratiometric dyes like Indo-1) is plotted against time.

    • Determine the peak fluorescence response for each compound concentration.

    • Plot the peak response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Oncology Targets: Mnk1/2 and Tubulin

Derivatives of the 6-hydroxybenzofuran scaffold have demonstrated significant anti-proliferative effects, pointing to their potential as anti-cancer agents through the inhibition of key oncogenic pathways.

MAP Kinase-Interacting Kinases (Mnk1/2)

Mnk1 and Mnk2 are serine/threonine kinases that are activated downstream of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways.[6] Their primary substrate is the eukaryotic translation initiation factor 4E (eIF4E). Phosphorylation of eIF4E at Ser209 is strongly associated with the translation of mRNAs encoding proteins critical for tumor growth, proliferation, and survival, such as c-Myc and Cyclin D1.[1][12] Inhibition of Mnk kinases represents an attractive therapeutic strategy to suppress oncogenic protein synthesis.

MNK_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascades cluster_2 MNK Kinases cluster_3 Translation Initiation Ras Ras/Raf MEK MEK1/2 Ras->MEK Stress Cytokines/Stress p38 p38 MAPK Stress->p38 ERK ERK1/2 MEK->ERK MNK Mnk1 / Mnk2 ERK->MNK Activate p38->MNK Activate eIF4E eIF4E MNK->eIF4E Phosphorylates (on eIF4G scaffold) Inhibitor 6-Hydroxybenzofuran Inhibitor Inhibitor->MNK eIF4G eIF4G eIF4G->eIF4E Scaffold peIF4E p-eIF4E (S209) eIF4E->peIF4E Translation Translation of Oncogenic mRNAs (c-Myc, Cyclin D1) peIF4E->Translation Promotes

Caption: The Mnk-eIF4E Signaling Axis in Cancer.
Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for cancer chemotherapy.[13] Several benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14] This mechanism is shared by well-known anti-cancer drugs like vinca alkaloids and colchicine.

Quantitative Data for Oncology Targets
Compound/AnalogTargetAssay TypeResult (IC50)Reference
Compound 8k (6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivative)Mnk2Kinase Inhibition0.27 µM[15]
Compound 5o (6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivative)Mnk2Kinase Inhibition3.55 µM[12]
Compound 6g (3,4,5-trimethoxybenzamide substituted benzofuran)Tubulin PolymerizationIn vitro assay>30 µM (antiproliferative IC50: 3.01 µM on MDA-MB-231)[14]
Key Experimental Protocol: Mnk Kinase Activity Assay (Radiometric)

This protocol describes a method to directly measure the enzymatic activity of Mnk1/2 and assess the inhibitory potential of test compounds.

Objective: To determine the IC50 value of a test compound for Mnk1 or Mnk2 kinase activity.

Materials:

  • Recombinant active Mnk1 or Mnk2 enzyme.

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

  • Substrate: Recombinant eIF4E protein (or a specific peptide substrate).

  • [γ-³³P]ATP or [γ-³²P]ATP.

  • 10 mM ATP stock solution.

  • Phosphocellulose P81 paper.

  • 1% Phosphoric acid solution.

  • Scintillation counter and fluid.

  • Test compound and reference inhibitor (e.g., Cercosporamide).

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing Kinase Assay Buffer, the substrate (e.g., 100 ng eIF4E), and the desired concentration of the test compound or vehicle (DMSO).

  • Enzyme Addition: Dilute the active Mnk kinase in Kinase Dilution Buffer and add it to the reaction wells.

  • Initiate Reaction: Start the kinase reaction by adding the [γ-³³P]ATP Assay Cocktail (containing both labeled and unlabeled ATP) to each well. The final reaction volume is typically 25-30 µL.[16][17]

  • Incubation: Incubate the reaction mixture at 30°C for 15-60 minutes.[16][17]

  • Stop Reaction: Stop the reaction by spotting 20 µL of the mixture onto a precut strip of P81 phosphocellulose paper. The phosphate groups on the substrate will bind to the paper.

  • Washing:

    • Air dry the P81 strips.

    • Wash the strips three times for 10 minutes each in a bath of 1% phosphoric acid with gentle stirring to remove unincorporated [γ-³³P]ATP.[16]

  • Quantification:

    • Place the washed and dried P81 strips into scintillation vials with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Key Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

Objective: To determine if a test compound inhibits or enhances the polymerization of purified tubulin.

Materials:

  • Purified tubulin (e.g., >99% pure bovine tubulin).

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • GTP solution (10 mM).

  • Glycerol (as a polymerization enhancer).

  • Fluorescent reporter dye that binds polymerized tubulin.

  • Test compound.

  • Positive controls: Nocodazole or Colchicine (inhibitors), Paclitaxel (stabilizer).

  • Black, non-binding surface 384- or 96-well plates.

  • Fluorescence plate reader with temperature control.

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare a tubulin reaction master mix on ice containing General Tubulin Buffer, glycerol, the fluorescent reporter, and GTP to the final desired concentrations.[13]

  • Compound Plating: Add the test compound and controls at various concentrations (typically as 10X stocks) to the appropriate wells of the microplate.

  • Assay Initiation: Pre-warm the plate reader and the microplate to 37°C. To initiate polymerization, add the ice-cold tubulin reaction mix to the wells containing the compounds.[13][18]

  • Data Acquisition: Immediately place the plate in the reader and begin measuring fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) at 37°C in kinetic mode, taking readings every 60 seconds for 60-90 minutes.[18]

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • A normal polymerization reaction will show a sigmoidal curve. Inhibitors will decrease the slope of the growth phase and the final plateau height. Stabilizers will increase the slope and plateau.

    • The effect of the compound can be quantified by comparing the Vmax of polymerization or the final fluorescence value at the plateau phase. IC50 values can be calculated for inhibitors.

Other Potential Therapeutic Areas

The versatile benzofuran scaffold has shown promise in several other therapeutic areas.

Neurodegenerative Disorders (Alzheimer's Disease)

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[19] Inhibiting the enzymes that degrade ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic strategy. Various benzofuran derivatives have demonstrated potent inhibition of these enzymes.[20][21][22]

Infectious Diseases (Antifungal)

Fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The benzofuran core is present in the antifungal drug amiodarone and synthetic derivatives have shown activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans.[1][23] The proposed mechanism for some derivatives involves the disruption of intracellular calcium homeostasis.[1]

Metabolic Disorders (Diabetes - Alternative Mechanism)

Beyond GPR40 agonism, benzofuran derivatives have been identified as inhibitors of α-glucosidase and α-amylase.[24][25] These intestinal enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting these enzymes can delay carbohydrate absorption and reduce postprandial hyperglycemia, an important therapeutic approach for managing type 2 diabetes.

Quantitative Data for Other Targets
Compound/AnalogTargetResult (IC50 / MIC)Reference
Benzofuran-triazole hybrid 10d Acetylcholinesterase (AChE)0.55 µM[21]
2-Arylbenzofuran derivative 14 Butyrylcholinesterase (BChE)2.5 µM[19]
Benzofuran derivative 12c α-Glucosidase40.7 µM[25]
Benzofuran-hydrazone analog 5 α-Amylase1.078 µM[26]
Aza-benzofuran 1 Staphylococcus aureus12.5 µg/mL (MIC)[7]
Oxa-benzofuran 6 Penicillium italicum12.5 µg/mL (MIC)[7]
Key Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 of a test compound against AChE or BChE.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

  • Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Test compound and reference inhibitor (e.g., Eserine or Donepezil).

  • 96-well microplate and a microplate reader (412 nm).

Procedure:

  • Reaction Setup: In a 96-well plate, add phosphate buffer, a solution of DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE or BChE solution to each well and incubate for 10-15 minutes at 25°C.[21]

  • Reaction Initiation: Start the reaction by adding the substrate (ATCI or BTCI).

  • Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), measured by absorbance at ~412 nm. Read the absorbance kinetically for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each compound concentration compared to the vehicle control. Plot percent inhibition versus log concentration to calculate the IC50 value.

Key Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a fungal strain.

Materials:

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans).

  • Culture medium (e.g., RPMI 1640).

  • Test compound and reference drug (e.g., Fluconazole).

  • Sterile 96-well microplates.

  • Spectrophotometer (600 nm) or plate reader.

Procedure:

  • Inoculum Preparation: Culture the fungal strain and prepare a standardized inoculum suspension in the culture medium as per CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in the microplate wells using the culture medium.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density.[2]

Key Experimental Protocol: α-Glucosidase Inhibition Assay

Objective: To determine the IC50 of a test compound against α-glucosidase.

Materials:

  • α-Glucosidase enzyme (from Saccharomyces cerevisiae).

  • Phosphate buffer (e.g., 50 mM, pH 6.8).

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

  • Stop solution: Sodium carbonate (Na2CO3, 1 M).

  • Test compound and reference inhibitor (e.g., Acarbose).

  • 96-well microplate and a microplate reader (405 nm).

Procedure:

  • Reaction Setup: In a 96-well plate, add the α-glucosidase enzyme solution and the test compound at various concentrations. Incubate for 5-10 minutes at 37°C.[8]

  • Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).[8]

  • Stop Reaction: Terminate the reaction by adding the sodium carbonate stop solution. The enzyme cleaves pNPG to release p-nitrophenol, which is yellow under alkaline conditions.

  • Measurement: Read the absorbance of the yellow p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration. Plot percent inhibition versus log concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The evidence strongly supports its activity as a GPR40 agonist for the treatment of type 2 diabetes. Furthermore, compelling data on its derivatives highlight significant potential in oncology through the inhibition of Mnk kinases and tubulin polymerization, in neurodegenerative diseases via cholinesterase inhibition, and in treating infectious and metabolic diseases. The experimental protocols and quantitative data compiled in this guide provide a robust foundation for researchers to further investigate these targets, elucidate structure-activity relationships, and advance compounds based on this privileged scaffold toward clinical development. Future work should focus on optimizing selectivity for desired targets to minimize off-target effects and conducting in vivo studies to validate the therapeutic potential identified in these preclinical models.

References

Methodological & Application

Step-by-step synthesis protocol for "2-(6-hydroxybenzofuran-3-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the chemical synthesis of 2-(6-hydroxybenzofuran-3-yl)acetic acid, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented in a two-step process, commencing with the formation of a key coumarin intermediate, followed by a rearrangement to yield the target benzofuran derivative.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductMolar Mass ( g/mol )Yield (%)Melting Point (°C)Reaction TimeReaction Temperature (°C)
1Pechmann CondensationHydroquinone6-hydroxy-4-(bromomethyl)coumarin110.11Approx. 70-80% (estimated)Not Reported2-4 hours70-80
2Alkali-Mediated Rearrangement6-hydroxy-4-(bromomethyl)coumarinThis compound271.08Approx. 90-95% (estimated)Not Reported2-3 hoursReflux

Note: Yields and melting points are estimated based on analogous reactions reported in the literature. Actual results may vary.

Experimental Protocols

Step 1: Synthesis of 6-hydroxy-4-(bromomethyl)coumarin

This step involves a Pechmann condensation reaction between hydroquinone and ethyl 4-bromoacetoacetate to directly synthesize the 6-hydroxy-4-(bromomethyl)coumarin intermediate.

Materials:

  • Hydroquinone

  • Ethyl 4-bromoacetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroquinone (1.0 eq.) in a minimal amount of ethanol.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (2.5 eq.) to the cooled solution with continuous stirring.

  • To this mixture, add ethyl 4-bromoacetoacetate (1.1 eq.) dropwise, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • Heat the reaction mixture to 70-80°C and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it carefully over crushed ice.

  • A precipitate of 6-hydroxy-4-(bromomethyl)coumarin will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 6-hydroxy-4-(bromomethyl)coumarin.

  • Dry the purified product under vacuum.

Step 2: Synthesis of this compound

This step involves the alkali-mediated rearrangement of the previously synthesized 6-hydroxy-4-(bromomethyl)coumarin to yield the final product.

Materials:

  • 6-hydroxy-4-(bromomethyl)coumarin

  • Sodium Hydroxide (NaOH) solution (10% aqueous)

  • Hydrochloric Acid (HCl) (concentrated)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 6-hydroxy-4-(bromomethyl)coumarin (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization from an appropriate solvent.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Alkali-Mediated Rearrangement hydroquinone Hydroquinone pechmann_reaction Pechmann Condensation hydroquinone->pechmann_reaction EtBrAcetoacetate Ethyl 4-bromoacetoacetate EtBrAcetoacetate->pechmann_reaction coumarin_intermediate 6-hydroxy-4-(bromomethyl)coumarin pechmann_reaction->coumarin_intermediate H₂SO₄, 70-80°C rearrangement_reaction Alkali-Mediated Rearrangement coumarin_intermediate->rearrangement_reaction 10% NaOH, Reflux final_product This compound rearrangement_reaction->final_product Acidification (HCl)

Caption: Synthetic pathway for this compound.

Commercial suppliers and purchasing of "2-(6-hydroxybenzofuran-3-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the commercial availability, synthesis, potential applications, and experimental protocols related to 2-(6-hydroxybenzofuran-3-yl)acetic acid and its derivatives. This document is intended to serve as a resource for researchers in medicinal chemistry, drug discovery, and related fields.

Commercial Suppliers and Purchasing

Direct commercial suppliers for This compound are not readily identifiable. However, a structurally similar dihydro derivative, (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid , is available from commercial suppliers. Researchers interested in the unsaturated parent compound may need to perform a chemical synthesis.

Table 1: Commercial Supplier Information for (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid

SupplierProduct NameCatalog NumberPurityCAS NumberAvailable Quantities
ChemUniverse(S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acidP8762897%1380792-92-6100 mg, 250 mg, 1 g[1]

Synthesis Protocol

As direct commercial sources for this compound are limited, a synthetic approach is necessary. The following protocol is a proposed synthetic route based on established benzofuran synthesis methodologies, such as the Perkin rearrangement. This protocol is provided for informational purposes and should be adapted and optimized by qualified chemists.

Proposed Synthesis of this compound

This synthesis can be envisioned as a multi-step process starting from a suitably protected 2,4-dihydroxybenzaldehyde.

Step 1: Protection of 2,4-dihydroxybenzaldehyde

  • Dissolve 2,4-dihydroxybenzaldehyde in a suitable solvent (e.g., acetone).

  • Add a protecting group for one of the hydroxyl groups, for instance, a benzyl group, using benzyl bromide in the presence of a mild base like potassium carbonate.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by removing the solvent, extracting with an organic solvent, and purifying by column chromatography to yield 2-hydroxy-4-(benzyloxy)benzaldehyde.

Step 2: Perkin Condensation to form a Coumarin Intermediate

  • Combine the protected benzaldehyde from Step 1 with acetic anhydride and sodium acetate.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction and pour it into water to precipitate the product.

  • Filter and recrystallize the solid to obtain 6-(benzyloxy)coumarin.

Step 3: Halogenation of the Coumarin

  • Dissolve the 6-(benzyloxy)coumarin in a suitable solvent like chloroform or acetic acid.

  • Add a halogenating agent, such as N-bromosuccinimide (NBS), and a radical initiator (e.g., AIBN).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction, wash with a reducing agent solution (e.g., sodium thiosulfate) to remove excess halogen, and purify the product to yield 3-bromo-6-(benzyloxy)coumarin.

Step 4: Perkin Rearrangement to form the Benzofuran Ring

  • Treat the 3-bromo-6-(benzyloxy)coumarin with a strong base, such as sodium hydroxide in ethanol.

  • Reflux the mixture to induce the Perkin rearrangement, which involves ring-opening followed by intramolecular cyclization to form the benzofuran ring.

  • Acidify the reaction mixture to precipitate the product, 2-(6-(benzyloxy)benzofuran-3-yl)acetic acid.

  • Filter and purify the product.

Step 5: Deprotection

  • Dissolve the protected benzofuran derivative in a suitable solvent.

  • Perform catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere) to remove the benzyl protecting group.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the catalyst and remove the solvent to yield the final product, This compound .

G A 2,4-dihydroxybenzaldehyde B Protection A->B C 2-hydroxy-4-(benzyloxy)benzaldehyde B->C D Perkin Condensation C->D E 6-(benzyloxy)coumarin D->E F Halogenation E->F G 3-bromo-6-(benzyloxy)coumarin F->G H Perkin Rearrangement G->H I 2-(6-(benzyloxy)benzofuran-3-yl)acetic acid H->I J Deprotection I->J K This compound J->K

Caption: Proposed synthetic workflow for this compound.

Application Notes: Anticancer Activity Evaluation

Benzofuran derivatives have shown promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[2][3][4] The following outlines a hypothetical application of this compound in the evaluation of its potential as an anticancer therapeutic.

Objective: To assess the in vitro cytotoxic activity of this compound against a panel of human cancer cell lines.

Cell Lines:

  • MCF-7 (Breast adenocarcinoma)

  • HeLa (Cervical carcinoma)

  • A549 (Lung carcinoma)

  • HCT116 (Colon carcinoma)

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Human cancer cell lines (MCF-7, HeLa, A549, HCT116)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted compound B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan in DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the data for related benzofuran compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Always consult the Safety Data Sheet for the specific reagents and solvents used in the synthesis and experimental protocols.

Potential Signaling Pathways for Investigation

Benzofuran derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[5] Should this compound show significant cytotoxic activity, further investigation into its mechanism of action would be warranted. A potential signaling pathway to investigate would be the intrinsic apoptosis pathway.

G A This compound B Cellular Stress A->B Induces C Bcl-2 family proteins (e.g., Bax, Bak activation) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c release D->E F Apoptosome formation (Apaf-1, Caspase-9) E->F G Caspase-3 activation F->G H Apoptosis G->H

Caption: Potential intrinsic apoptosis signaling pathway for investigation.

References

Application Notes & Protocols: In Vitro Assay Design for 2-(6-hydroxybenzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(6-hydroxybenzofuran-3-yl)acetic acid is a molecule belonging to the benzofuran class of compounds. Benzofuran derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the acetic acid moiety suggests a structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), many of which act by inhibiting prostaglandin synthesis.[1][2] Prostaglandins, particularly Prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever.[1][3] Their synthesis is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: the constitutively expressed COX-1, involved in physiological functions, and the inducible COX-2, which is upregulated at sites of inflammation.[4][5]

This document provides a comprehensive suite of in vitro protocols to systematically evaluate the anti-inflammatory potential of this compound. The proposed workflow is designed to first establish the compound's cytotoxicity profile, then screen for anti-inflammatory activity in a cell-based model, and finally, elucidate its specific mechanism of action by targeting the COX enzymes.

Section 1: Overall Experimental Workflow

The investigation into the anti-inflammatory properties of this compound follows a logical progression. The initial step is to determine the compound's effect on cell viability to establish a non-toxic working concentration range. Subsequent assays focus on the compound's ability to inhibit key inflammatory mediators in stimulated immune cells. Finally, cell-free enzymatic assays are employed to pinpoint the specific molecular target and determine selectivity.

G A Compound Preparation This compound Stock Solution in DMSO B Protocol 1: Cell Viability Assay (MTT Assay) Determine Non-Toxic Concentrations A->B F Protocol 3: COX Inhibition Enzymatic Assay (Cell-Free) A->F C Protocol 2: Cell-Based Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages) B->C Select Concentrations D Measure Nitric Oxide (NO) (Griess Assay) C->D E Measure Prostaglandin E2 (PGE2) (ELISA) C->E I Data Analysis Calculate IC50 Values & COX Selectivity Index D->I E->I G Determine IC50 for COX-1 F->G H Determine IC50 for COX-2 F->H G->I H->I

Figure 1: Overall experimental workflow.

Section 2: The Prostaglandin Synthesis Pathway

The primary hypothesis for the anti-inflammatory action of this compound is the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are central mediators of the inflammatory response. Understanding this pathway is crucial for interpreting the results of the proposed assays.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid (AA) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) PGES PGES PGH2->PGES PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Fever) COX1->PGH2 COX2->PGH2 PGES->PGE2 TestCompound This compound TestCompound->COX1 TestCompound->COX2 Hypothesis: Inhibition PLA2->AA Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->PLA2

Figure 2: Prostaglandin synthesis pathway and hypothesized inhibition point.

Section 3: Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Principle: This colorimetric assay determines the metabolic activity of cells, which is an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (Test Compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" (0.1% DMSO) and a "no-cell" blank control.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100

Data Presentation: The results should be presented in a table summarizing the percentage of cell viability at each concentration.

Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
Vehicle Control1.25 ± 0.08100%
0.11.23 ± 0.0798.4%
11.21 ± 0.0996.8%
101.18 ± 0.0694.4%
251.15 ± 0.0892.0%
501.05 ± 0.0784.0%
1000.85 ± 0.0668.0%
Protocol 2: Inhibition of PGE2 and NO Production

Principle: This protocol uses lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce an inflammatory response in RAW 264.7 macrophages, leading to the production of nitric oxide (NO) and PGE2. The ability of the test compound to inhibit this production is then quantified. NO levels are measured indirectly by quantifying its stable end-product, nitrite, using the Griess reagent. PGE2 levels are measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Materials from Protocol 1

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit

  • PGE2 ELISA Kit

  • Indomethacin (positive control)

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined from Protocol 1) and Indomethacin (e.g., 10 µM) for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Collect the cell culture supernatant for analysis and store at -80°C if not used immediately.

  • Nitric Oxide (NO) Assay:

    • Add 50 µL of supernatant to a 96-well plate.

    • Follow the manufacturer's instructions for the Griess Reagent Kit to measure nitrite concentration.

    • Measure absorbance at 540 nm. Calculate NO concentration based on a sodium nitrite standard curve.

  • PGE2 Assay:

    • Use the collected supernatant to perform the PGE2 measurement according to the ELISA kit manufacturer's protocol.

    • Calculate PGE2 concentration based on the standard curve provided in the kit.

  • Data Analysis: Calculate the percentage inhibition of NO and PGE2 production relative to the LPS-stimulated vehicle control. % Inhibition = [1 - (Value_treated / Value_LPS_control)] * 100

Data Presentation:

TreatmentConcentration (µM)NO Production (% of LPS Control)PGE2 Production (% of LPS Control)
Control (No LPS)-5.2 ± 1.1%8.5 ± 2.3%
LPS + Vehicle-100%100%
Test Compound185.3 ± 5.6%78.9 ± 6.1%
Test Compound1042.1 ± 4.2%35.4 ± 3.8%
Test Compound2515.8 ± 3.1%12.7 ± 2.5%
Indomethacin1095.1 ± 6.8%10.2 ± 1.9%
Protocol 3: Cell-Free COX-1/COX-2 Inhibition Assay

Principle: This assay directly measures the enzymatic activity of purified COX-1 and COX-2 enzymes.[4] A colorimetric or fluorescent method is typically used, where the peroxidase activity of COX is measured. The enzyme converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2, oxidizing a chromogenic substrate in the process. The inhibition of this color change is proportional to the inhibition of COX activity.

Materials:

  • COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test Compound

  • Selective inhibitors for controls (SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate

  • Microplate reader

Methodology:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's protocol. This typically includes the assay buffer, heme, enzyme, substrate, and chromogenic probe.

  • Compound Addition: Add serial dilutions of the test compound to the wells of a 96-well plate. Include wells for a vehicle control (100% activity) and a positive control inhibitor (e.g., Celecoxib for COX-2).

  • Enzyme Incubation: Add either the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the kinetic change in absorbance or fluorescence using a microplate reader according to the kit's instructions.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the % inhibition versus the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Calculate the COX-2 Selectivity Index: Selectivity Index = IC50 (COX-1) / IC50 (COX-2).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compound15.81.213.2
Celecoxib (Control)>1000.05>2000
Ibuprofen (Control)12800.15

References

Application Notes and Protocols for Cell-Based Assays Using Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a core scaffold in numerous biologically active molecules.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antiviral properties.[1][2][3][4] This document provides detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of novel benzofuran compounds. The assays described herein are fundamental for screening and characterizing these compounds in the early stages of drug discovery.

Data Presentation: Cytotoxic and Biological Activities of Benzofuran Derivatives

The following tables summarize the biological activities of various benzofuran derivatives in different cell-based assays, providing a comparative overview of their potency.

Table 1: Cytotoxicity of Benzofuran Derivatives in Cancer Cell Lines

Compound/DerivativeCell Line(s)AssayIC50 ValueReference(s)
3-bromomethyl-benzofuran derivativeK562, HL-60 (Leukemia)MTT5 µM, 0.1 µM[1]
MCC1019 (bromomethyl-substituted benzofuran)A549 (Lung Adenocarcinoma)MTT16.4 µM[1]
4-fluoro-2-benzofuranyl derivativeNot SpecifieduPA Inhibition0.43 µM[1]
3-Amidobenzofuran (Compound 28g)MDA-MB-231, HCT-116, HT-29MTT3.01 µM, 5.20 µM, 9.13 µM[5]
Benzofuran-chalcone (Compound 33d)A-375, MCF-7, A-549, HT-29, H-460MTT4.15 µM, 3.22 µM, 2.74 µM, 7.29 µM, 3.81 µM[5]
Benzofuran-based oxadiazole (Compound 14c)HCT116Not Specified3.27 µM[5]
AilanthoidolHuh7 (Hepatoma)MTT45 µM (24h), 22 µM (48h)[5]
Nitrile-containing benzofuran (Compound 11)HePG2, HCT-116, MCF-7MTTNot Specified (EGFR TK IC50 = 0.81 µM)[6]
Benzofuran-pyrazole nanoparticles (BZP-NPs)MCF-7, MDA-MB-231 (Breast Cancer)Not Specified0.001 µM, 0.0006 µM[7]
Fluorinated benzofuran (Compound 1)HCT116WST-119.5 µM[8]

Table 2: Neuroprotective and Anti-Inflammatory Activities of Benzofuran Derivatives

Compound/DerivativeCell Line/ModelAssayActivity/IC50Reference(s)
7-methoxy-N-(phenyl)benzofuran-2-carboxamide (1f)Primary rat cortical neuronsNMDA-induced excitotoxicityNeuroprotective at 30 µM[9][10]
FomannoxinPC-12 cellsAβ-induced toxicityNeuroprotective, peak viability at 10⁻⁶ M[11]
Aza-benzofuran (Compound 1)RAW 264.7 macrophagesNitric Oxide ProductionIC50 = 17.31 µM[12]
Aza-benzofuran (Compound 3)RAW 264.7 macrophagesNitric Oxide ProductionIC50 = 16.5 µM[12]
Benzofuran-heterocycle hybrid (5d)RAW 264.7 macrophagesNitric Oxide ProductionIC50 = 52.23 µM[13][14]
Fluorinated benzofuransMacrophagesIL-6, CCL2, NO, PGE2 secretionIC50 ranges: 1.2-9.04 µM (IL-6), 1.5-19.3 µM (CCL2), 2.4-5.2 µM (NO), 1.1-20.5 µM (PGE2)[8]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[15]

  • Compound Treatment: Prepare serial dilutions of the benzofuran compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[15]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[7]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed adhere Overnight Adhesion seed->adhere treat Treat with Benzofuran Compounds adhere->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Solution incubate->mtt incubate2 Incubate (2-4h) mtt->incubate2 solubilize Add Solubilizing Agent (DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end Apoptosis_Assay_Workflow start Start treat Treat Cells with Benzofuran Compounds start->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain incubate Incubate in Dark (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Apoptotic Cell Populations analyze->quantify end End quantify->end EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Benzofuran Benzofuran Derivative Benzofuran->EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB_MAPK_Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 Benzofuran Benzofuran Derivative Benzofuran->IKK Benzofuran->ERK Benzofuran->JNK Benzofuran->p38 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Inflammation Inflammatory Response (NO, Cytokines) NFkB->Inflammation ERK->Inflammation JNK->Inflammation p38->Inflammation

References

Application Notes and Protocols for 2-(6-hydroxybenzofuran-3-yl)acetic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 2-(6-hydroxybenzofuran-3-yl)acetic acid as an enzyme inhibitor. While direct experimental data for this specific compound is not extensively available in current literature, the benzofuran scaffold is a well-established pharmacophore known to exhibit inhibitory activity against various enzymes. This document summarizes the known enzyme inhibitory activities of structurally related benzofuran derivatives, focusing on Butyrylcholinesterase (BChE) and Cyclooxygenase-2 (COX-2) as potential targets. Detailed protocols for screening and characterizing the inhibitory effects of "this compound" against these enzymes are provided to facilitate further research and drug discovery efforts.

Introduction to Benzofurans as Enzyme Inhibitors

Benzofuran derivatives are a class of heterocyclic compounds that are present in a variety of natural products and synthetic molecules with diverse pharmacological activities. The benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets. Several studies have highlighted the potential of benzofuran-containing molecules as inhibitors of key enzymes involved in various disease pathologies.

Notably, derivatives of 2-phenylbenzofuran and other related structures have demonstrated selective inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[1][2] Furthermore, certain benzofuran neolignans have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and a target for anti-inflammatory and cancer therapies.[3] Given these precedents, "this compound," which incorporates the core benzofuran structure, represents a promising candidate for investigation as an enzyme inhibitor.

Potential Enzyme Targets and Signaling Pathways

Based on the activities of structurally similar compounds, two potential enzyme targets for "this compound" are Butyrylcholinesterase (BChE) and Cyclooxygenase-2 (COX-2).

Butyrylcholinesterase (BChE)

BChE, primarily found in plasma, liver, and the nervous system, plays a role in cholinergic neurotransmission by hydrolyzing acetylcholine. In the later stages of Alzheimer's disease, BChE activity in the brain increases, making it a relevant therapeutic target.[4][5] Inhibition of BChE can help restore acetylcholine levels, offering a potential strategy for managing cognitive decline.

BChE_Signaling cluster_synapse Cholinergic Synapse ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR binds BChE Butyrylcholinesterase (BChE) ACh->BChE hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron activates Choline Choline BChE->Choline Acetate Acetate BChE->Acetate Inhibitor 2-(6-hydroxybenzofuran- 3-yl)acetic acid Inhibitor->BChE inhibits Signal Signal Transduction Postsynaptic_Neuron->Signal

Caption: Butyrylcholinesterase (BChE) in the cholinergic synapse and the point of inhibition.

Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme that is upregulated during inflammation and in various cancers. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1.[7]

COX2_Signaling_Pathway cluster_inflammation Inflammatory Signaling Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA cleaved by PLA2 COX2 Cyclooxygenase-2 (COX-2) AA->COX2 substrate for PGH2 Prostaglandin H2 COX2->PGH2 catalyzes Inhibitor 2-(6-hydroxybenzofuran- 3-yl)acetic acid Inhibitor->COX2 inhibits PGs Prostaglandins (e.g., PGE2) PGH2->PGs converted to Inflammation Inflammation, Pain, Fever PGs->Inflammation mediates

Caption: The COX-2 pathway in inflammation and the role of a potential inhibitor.

Quantitative Data on Related Benzofuran Derivatives

While specific IC50 values for "this compound" are not available, the following tables summarize the inhibitory activities of structurally related benzofuran compounds against BChE and COX-2, providing a rationale for investigating the target compound.

Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of Benzofuran Derivatives

Compound ClassSpecific Compound ExampleBChE IC50 (µM)Reference
2-ArylbenzofuransCathafuran C2.5[8]
2-ArylbenzofuransMoracin M38.08[8]
2-PhenylbenzofuransCompound 1630.3[1]
2-Benzylbenzofurans5-bromo-2-(4-hydroxybenzyl)benzofuran2.93[2]

Table 2: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Benzofuran Derivatives

Compound ClassSpecific Compound ExampleCOX-2 IC50 (µM)Reference
Benzofuran Neolignans9-nor-7,8-dehydro-isolicarin B3.32
Indolin-2-one DerivativesCompound 4e2.35[9]
Visnagin/Benzofuran HybridsAnalog 8-[3]
Kuwanon DerivativesKuwanon A14[10]

Experimental Protocols

The following are detailed protocols for conducting in vitro enzyme inhibition assays to evaluate the activity of "this compound".

Protocol for Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of BChE by detecting the product of the enzymatic reaction.

Materials:

  • Butyrylcholinesterase (from equine serum or recombinant human)

  • This compound (test compound)

  • Butyrylthiocholine iodide (BTC) - substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound by serial dilution in Tris-HCl buffer.

    • Prepare solutions of BChE, BTC, and DTNB in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer

      • Solution of the test compound at various concentrations (or solvent for control).

      • BChE enzyme solution.

    • Incubate the plate at 37°C for 15-20 minutes.[11]

  • Initiate Reaction:

    • Add DTNB solution to each well.

    • Initiate the enzymatic reaction by adding the BTC substrate solution to all wells.[11]

  • Measurement:

    • Immediately measure the absorbance at 412 nm kinetically for 5-15 minutes using a microplate reader.[11]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

BChE_Assay_Workflow A Prepare Reagents: - BChE Enzyme - Test Compound - BTC (Substrate) - DTNB B Dispense into 96-well Plate: - Buffer - Test Compound - BChE Enzyme A->B C Pre-incubate at 37°C (15-20 min) B->C D Add DTNB C->D E Initiate Reaction with BTC D->E F Kinetic Absorbance Reading at 412 nm E->F G Calculate Reaction Rates and % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the BChE enzyme inhibition assay.

Protocol for Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • This compound (test compound)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound by serial dilution in COX Assay Buffer.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Setup:

    • In a 96-well white opaque plate, add the following to each well:

      • Test inhibitor solution (or solvent for enzyme control, Celecoxib for inhibitor control).

      • Reconstituted COX-2 enzyme.

  • Reaction Initiation and Measurement:

    • Add the Reaction Mix to each well.

    • Initiate the reaction by adding the Arachidonic Acid solution to all wells.[12]

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.[12]

  • Data Analysis:

    • Choose two time points in the linear range of the fluorescence plot to calculate the reaction rate.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

COX2_Assay_Workflow A Prepare Reagents: - COX-2 Enzyme - Test Compound - Reaction Mix (Buffer, Probe, Cofactor) - Arachidonic Acid (Substrate) B Dispense into 96-well Plate: - Test Compound - COX-2 Enzyme A->B C Add Reaction Mix B->C D Initiate Reaction with Arachidonic Acid C->D E Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the fluorometric COX-2 enzyme inhibition assay.

Conclusion

While "this compound" has not yet been characterized as an enzyme inhibitor, its chemical scaffold is prevalent in compounds with known inhibitory activity against clinically relevant enzymes such as BChE and COX-2. The provided application notes and protocols offer a solid foundation for researchers to investigate the potential of this compound as a novel enzyme inhibitor. The detailed experimental procedures will enable the systematic evaluation of its inhibitory potency and selectivity, which are crucial first steps in the drug discovery and development process. Further studies, including kinetic analyses and in vivo models, will be necessary to fully elucidate its therapeutic potential.

References

Application Note and Protocol: Preparation and Storage of 2-(6-hydroxybenzofuran-3-yl)acetic acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation and storage of stock solutions of 2-(6-hydroxybenzofuran-3-yl)acetic acid (CAS No. 69716-04-7), a member of the benzofuran class of compounds. Benzofuran derivatives are noted for their diverse biological activities, but often exhibit poor aqueous solubility, necessitating careful preparation of stock solutions for reliable experimental results. This guide outlines the appropriate solvents, recommended concentrations, and optimal storage conditions to ensure the stability and integrity of the compound for use in biological assays.

Physicochemical Properties

A summary of the key chemical and physical properties for 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid is presented below.[1] This information is crucial for accurate calculations and handling of the compound.

PropertyValue
CAS Number 69716-04-7
Molecular Formula C₁₀H₈O₄[1]
Molecular Weight 192.17 g/mol [1]
Appearance White to light brown solid[1]
Melting Point 139-140 °C[1]
pKa (Predicted) 4.12 ± 0.30[1]
Storage Temperature Room Temperature (as solid)[1]

Experimental Protocols

2.1. Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Due to the poor aqueous solubility common to many benzofuran derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.

Materials:

  • This compound (solid)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Safety First: Conduct all work in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Weighing: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh out a precise amount of the solid compound (e.g., 1 mg).

  • Calculating Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

    Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] * 100,000

    Example for 1 mg: Volume (µL) = [1 mg / 192.17 g/mol ] * 100,000 = 520.4 µL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[2]

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. Store the stock solution as recommended in Section 3.

2.2. Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the concentrated DMSO stock solution into an appropriate aqueous buffer or cell culture medium immediately before use.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Serial Dilution: It is recommended to perform a serial dilution to achieve the final desired concentration. This minimizes pipetting errors and reduces the final concentration of DMSO in the assay.

  • Dilution Calculation: Determine the volume of stock solution needed for your final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (1 µL of stock into 999 µL of medium).

  • Mixing: Add the aqueous buffer or medium to a new sterile tube first. Then, add the required volume of the DMSO stock solution directly into the liquid and immediately vortex or pipette up and down gently to mix. This helps prevent the compound from precipitating out of solution.

  • DMSO Control: Always prepare a vehicle control for your experiments containing the same final concentration of DMSO as your highest concentration working solution to account for any solvent effects.

  • Use Immediately: Use the freshly prepared working solutions immediately, as the compound's stability and solubility in aqueous solutions may be limited over time.

Storage and Stability

Proper storage is critical to maintain the long-term activity of the compound.

Solution TypeRecommended Storage ConditionsShelf Life
Solid Compound Room temperature, sealed in a dry, dark place.[1]> 1 year
DMSO Stock Solution -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.6-12 months
Aqueous Working Solution 2-8°C, protected from light.Use immediately; do not store.

Biological Context and Visualization

Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects.[3][4][5] These effects are often linked to the modulation of key cellular signaling pathways. For instance, some benzofurans can inhibit the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation.[3] Other derivatives have been identified as inhibitors of the mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5][6]

4.1. Potential Signaling Pathway Inhibition

The diagram below illustrates a potential mechanism by which a benzofuran derivative could exert anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways.

G cluster_input Stimulus cluster_pathways Signaling Pathways cluster_output Cellular Response LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokine Expression MAPK->Cytokines NFkB->Cytokines Compound This compound Compound->MAPK Inhibition Compound->NFkB Inhibition

Caption: Potential inhibition of inflammatory signaling pathways by the compound.

4.2. Experimental Workflow

The following workflow diagram outlines the key steps from receiving the solid compound to its use in a biological assay.

G start Receive Solid Compound weigh Weigh Compound (Analytical Balance) start->weigh calculate Calculate Required Volume of DMSO weigh->calculate dissolve Dissolve in DMSO (Vortex / Sonicate) calculate->dissolve stock 10 mM Stock Solution dissolve->stock store Store at -20°C / -80°C (Aliquot) stock->store Long-term Storage dilute Dilute Stock in Aqueous Medium stock->dilute Immediate Use working Prepare Final Working Solution dilute->working assay Add to Biological Assay working->assay

Caption: Workflow for stock solution preparation and use in experiments.

References

Application Notes and Protocols for the Quantification of 2-(6-hydroxybenzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-(6-hydroxybenzofuran-3-yl)acetic acid in various matrices. The methodologies described are based on common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are widely used in pharmaceutical and biomedical research.

Introduction

This compound is a benzofuran derivative with potential significance in drug discovery and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical methods for its determination.

Analytical Methods Overview

The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. For higher concentration samples, such as in pharmaceutical formulations, a robust HPLC-UV method is often suitable. For trace-level quantification in complex biological matrices like plasma or urine, a highly sensitive and selective LC-MS/MS method is recommended.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the determination of trace amounts of this compound in biological fluids, offering high sensitivity and specificity.

Data Presentation: Quantitative Performance

The following tables summarize the typical performance characteristics of the proposed analytical methods. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: HPLC-UV Method Performance Characteristics

ParameterExpected Performance
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method Performance Characteristics

ParameterExpected Performance
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Experimental Protocols

HPLC-UV Method Protocol

Objective: To quantify this compound in a non-complex matrix.

Materials:

  • Reference Standard: this compound (purity > 99%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic Acid (analytical grade)

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water:Formic Acid (40:60:0.1, v/v/v). Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to obtain a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water:Formic Acid (40:60:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm (based on the UV absorbance of the phenolic chromophore)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

LC-MS/MS Method Protocol

Objective: To quantify this compound in a biological matrix (e.g., plasma).

Materials:

  • Reference Standard: this compound (purity > 99%)

  • Internal Standard (IS): A structurally similar compound, e.g., a stable isotope-labeled version of the analyte or another benzofuran derivative.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Instrumentation: LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source, C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard and IS Solution Preparation:

    • Prepare stock solutions of the reference standard and internal standard at 1 mg/mL in methanol.

    • Prepare working solutions for calibration standards and quality controls by diluting the stock solutions.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: Gradient elution with Mobile Phase A and B (see Table 3)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    Table 3: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.01090
4.01090
4.1955
5.0955
  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: Precursor ion (e.g., [M-H]⁻) → Product ion

      • Internal Standard: Precursor ion → Product ion

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument.

  • Data Analysis:

    • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve constructed from spiked matrix standards.

Visualizations

The following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase (ACN:H2O:FA) hplc HPLC System (C18 Column, 280 nm) prep_mobile->hplc 1. Eluent prep_std Standard Solutions (1-200 µg/mL) prep_std->hplc 2. Calibration prep_sample Sample Preparation (Dissolve & Filter) prep_sample->hplc 3. Injection data_acq Data Acquisition (Peak Area) hplc->data_acq calibration Calibration Curve (Area vs. Conc.) data_acq->calibration quantification Quantification calibration->quantification

Caption: Workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System (C18 Column, ESI-) reconstitute->lcms data_acq MRM Data Acquisition lcms->data_acq calibration Calibration Curve (Area Ratio vs. Conc.) data_acq->calibration quantification Quantification calibration->quantification

Caption: Workflow for LC-MS/MS analysis.

Method_Selection start Start: Quantify Analyte matrix_check Complex Matrix? (e.g., Plasma, Urine) start->matrix_check sensitivity_check High Sensitivity Required? matrix_check->sensitivity_check Yes hplc Use HPLC-UV Method matrix_check->hplc No sensitivity_check->hplc No lcms Use LC-MS/MS Method sensitivity_check->lcms Yes

Caption: Logic for analytical method selection.

Application Notes and Protocols for High-Throughput Screening of "2-(6-hydroxybenzofuran-3-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of the compound "2-(6-hydroxybenzofuran-3-yl)acetic acid." While direct experimental data for this specific compound is limited, the benzofuran scaffold is prevalent in molecules exhibiting significant biological activity, particularly as anti-inflammatory agents and kinase inhibitors. Based on the activities of structurally related 6-hydroxybenzofuran and benzofuran-3-yl acetic acid derivatives, we propose a representative HTS campaign to evaluate "this compound" as a potential inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway by targeting the Activin Receptor-Like Kinase 5 (ALK5). The protocols provided herein describe a primary biochemical screen for ALK5 kinase inhibition and a secondary cell-based assay to confirm the mechanism of action by measuring the phosphorylation of the downstream effector Smad2.

Introduction to "this compound" and its Therapeutic Potential

Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural motif of a hydroxyl group at the 6-position of the benzofuran ring has been associated with anti-inflammatory effects, such as the inhibition of nitric oxide (NO) and various pro-inflammatory cytokines.

The TGF-β signaling pathway plays a critical role in cellular processes such as proliferation, differentiation, and inflammation. Dysregulation of this pathway is implicated in various diseases, including fibrosis and cancer. ALK5, a type I serine/threonine kinase receptor for TGF-β, is a key mediator in this pathway. Upon TGF-β binding, ALK5 phosphorylates downstream proteins Smad2 and Smad3, initiating a signaling cascade that regulates gene expression. Inhibition of ALK5 is a promising therapeutic strategy for diseases characterized by excessive TGF-β signaling. Given the kinase inhibitory potential of other benzofuran compounds, "this compound" is a candidate for screening as an ALK5 inhibitor.

Quantitative Data Summary of Structurally Related Benzofuran Derivatives

The following table summarizes the inhibitory activities of various benzofuran derivatives against inflammatory mediators. This data serves as a reference for the potential potency of "this compound."

Compound ClassTarget/AssayIC50 (µM)Reference
Aza-benzofuran Derivative 1NO Inhibition (LPS-stimulated RAW 264.7 cells)17.3
Aza-benzofuran Derivative 4NO Inhibition (LPS-stimulated RAW 264.7 cells)16.5
Fluorinated Benzofuran Derivative 2IL-6 Inhibition1.23 - 9.04
Fluorinated Benzofuran Derivative 3IL-6 Inhibition1.23 - 9.04
Fluorinated Benzofuran Derivative 8IL-6 Inhibition1.23 - 9.04
Fluorinated Benzofuran Derivative 2PGE2 Inhibition1.92
Fluorinated Benzofuran Derivative 3PGE2 Inhibition1.48
Fluorinated Dihydrobenzofuran 6COX-1 Inhibition5
Fluorinated Dihydrobenzofuran 6COX-2 Inhibition13

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the proposed high-throughput screening workflow.

Application Notes and Protocols for Antimicrobial and Antifungal Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of benzofuran derivatives, including quantitative activity data, detailed experimental protocols for assessing their efficacy, and visualizations of their potential mechanisms of action. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new anti-infective agents.

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[1][2] The emergence of multidrug-resistant microbial and fungal strains has created an urgent need for novel therapeutic agents, and benzofuran derivatives have shown considerable promise in this area.[3] This document outlines the key applications of these compounds as antimicrobial and antifungal agents, providing practical guidance for their in vitro evaluation.

Quantitative Antimicrobial and Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of various benzofuran derivatives against a range of bacterial and fungal pathogens. This data has been compiled from multiple studies to facilitate the comparison of different structural motifs and their corresponding potencies.

Table 1: Antibacterial Activity of Benzofuran Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
Hydrophobic benzofuran analogs0.39 - 3.120.39 - 3.120.39 - 3.12--[4][5]
Benzofuran ketoxime derivative 380.039----[2]
Compounds with hydroxyl at C-60.78 - 3.12-0.78 - 3.120.78 - 3.120.78 - 3.12[2]
Aza-benzofuran compound 112.5--25-[6]
M5a, M5g-----[7][8]
Fused benzofurans with coumarin and pyridineIneffective----[2][9]

Table 2: Antifungal Activity of Benzofuran Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus fumigatusCryptococcus neoformansPenicillium italicumColletotrichum musaeReference(s)
Benzofuran-5-ol derivatives1.6 - 12.51.6 - 12.51.6 - 12.5--[2]
Benzofuran ketoxime derivatives0.625 - 2.5----[2]
Oxa-benzofuran compound 6---12.512.5 - 25[6]
Fused benzofurans with coumarin and pyridine-25---[2][9]
M5i, M5k, M5l25----[7][8]
Thiazolo[3,2-a]benzimidazole derivatives 4b, 4dPotent activity----[10]

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to determine the antimicrobial and antifungal activity of benzofuran derivatives. These are based on standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][4][7][9][10][11][12][13][14][15][16]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Benzofuran derivative stock solution (typically in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial or fungal suspension standardized to 0.5 McFarland turbidity

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth with DMSO)

  • Sterility control (broth only)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. In the first column, add 200 µL of the benzofuran derivative stock solution at a starting concentration (e.g., 200 µg/mL). c. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last dilution column.

  • Inoculation: a. Prepare a microbial/fungal inoculum and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. b. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. c. Add 100 µL of the diluted inoculum to each well containing the compound dilutions and the positive and negative control wells. The final volume in each well will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested (e.g., 24-48 hours for Candida spp.).

  • Reading and Interpretation: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the benzofuran derivative at which there is no visible growth.

Protocol 2: Agar Well Diffusion Assay

This method is used for screening the antimicrobial activity of compounds by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Benzofuran derivative solution

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton agar)

  • Microbial or fungal suspension standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotic disc

  • Negative control (solvent)

  • Incubator

  • Calipers

Procedure:

  • Preparation of Agar Plates: a. Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculation: a. Dip a sterile cotton swab into the standardized microbial/fungal suspension and rotate it against the side of the tube to remove excess liquid. b. Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth.

  • Well Preparation and Sample Addition: a. Use a sterile cork borer to create wells of a uniform diameter in the inoculated agar. b. Carefully add a specific volume (e.g., 50-100 µL) of the benzofuran derivative solution into each well. c. Place a positive control antibiotic disc on the agar surface. d. Add the solvent used to dissolve the compound to another well as a negative control.

  • Incubation: a. Allow the plates to stand for a short period to permit diffusion of the compound into the agar. b. Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Measurement and Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters using calipers. b. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for screening benzofuran derivatives and potential signaling pathways through which they exert their antimicrobial and antifungal effects.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanistic Mechanism of Action Studies cluster_development Lead Optimization & Development synthesis Synthesis of Benzofuran Derivatives purification Purification & Characterization synthesis->purification primary_screening Primary Screening (Agar Well Diffusion) purification->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination target_identification Target Identification (e.g., DNA Gyrase Assay) mic_determination->target_identification sar_studies SAR Studies mic_determination->sar_studies cellular_effects Cellular Effects (e.g., Membrane Integrity) target_identification->cellular_effects lead_optimization Lead Optimization cellular_effects->lead_optimization sar_studies->lead_optimization

Caption: Workflow for the discovery and development of antimicrobial benzofuran derivatives.

Proposed Signaling Pathways

1. Inhibition of Bacterial DNA Gyrase

Some benzofuran derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, repair, and transcription.[17][18]

dna_gyrase_inhibition benzofuran Benzofuran Derivative dna_gyrase Bacterial DNA Gyrase benzofuran->dna_gyrase Inhibits supercoiling DNA Supercoiling dna_gyrase->supercoiling Prevents replication DNA Replication & Transcription supercoiling->replication cell_death Bacterial Cell Death replication->cell_death

Caption: Inhibition of bacterial DNA gyrase by benzofuran derivatives.

2. Disruption of Fungal Intracellular Calcium Homeostasis

Certain antifungal benzofuran derivatives are thought to act by disrupting the intracellular calcium balance in fungal cells, leading to cell death.[19][20][21]

calcium_disruption benzofuran Antifungal Benzofuran Derivative cell_membrane Fungal Cell Membrane benzofuran->cell_membrane Interacts with ca_stores Intracellular Ca2+ Stores (e.g., Vacuole) cell_membrane->ca_stores Triggers release from cytosolic_ca Increased Cytosolic Ca2+ ca_stores->cytosolic_ca Leads to signaling Disrupted Ca2+ Signaling & Stress Responses cytosolic_ca->signaling cell_death Fungal Cell Death signaling->cell_death

Caption: Disruption of fungal calcium homeostasis by benzofuran derivatives.

Conclusion

Benzofuran derivatives represent a versatile and promising class of compounds in the search for new antimicrobial and antifungal agents. The data and protocols presented here provide a foundation for researchers to explore the potential of this chemical scaffold further. Structure-activity relationship (SAR) studies, guided by the quantitative data, can lead to the design and synthesis of more potent and selective derivatives. The elucidation of their mechanisms of action will be crucial for overcoming existing drug resistance and developing effective next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(6-hydroxybenzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(6-hydroxybenzofuran-3-yl)acetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the this compound backbone?

A1: The synthesis of the this compound scaffold typically involves multi-step processes. Based on literature for analogous compounds, common strategies include:

  • Perkin Reaction: Cyclization of a substituted salicylaldehyde with an acetic anhydride derivative. While classic, this may require harsh conditions.

  • Palladium-Catalyzed Cyclization: Intramolecular cyclization of an ortho-alkynylphenol derivative, which can offer high yields and milder conditions.[1][2][3][4]

  • Three-Component Condensation: Reaction of a polyalkoxyphenol, an arylglyoxal, and Meldrum's acid can be an efficient method for generating substituted benzofuran-3-ylacetic acids.[5]

  • Multi-step Synthesis from a Substituted Phenol: A common approach involves the protection of the hydroxyl group, followed by introduction of the furan ring and subsequent elaboration of the acetic acid side chain.[6]

Q2: I am observing a low overall yield. What are the most critical steps to optimize?

A2: Low overall yields in multi-step syntheses are common and can often be attributed to a few critical steps.[7] For the synthesis of this compound, focus on optimizing:

  • Cyclization Step: The formation of the benzofuran ring is often a low-yielding step. Screening different catalysts (e.g., copper or palladium-based), bases, and solvents is crucial.[1]

  • Deprotection Step: If a protecting group is used for the hydroxyl group, its removal can be problematic. Incomplete deprotection will lower the yield, while harsh conditions can lead to side reactions.

  • Purification Steps: Each purification step can lead to product loss. Optimizing crystallization conditions or chromatography parameters is important.

Q3: What are some common side reactions to be aware of?

A3: During the synthesis of benzofuran derivatives, several side reactions can occur:

  • Incomplete Cyclization: The starting materials may be recovered, or intermediate products may be isolated if the cyclization conditions are not optimal.

  • Formation of Isomers: Depending on the synthetic route, regioisomers may be formed. Careful control of reaction conditions and purification are necessary to isolate the desired product.

  • O-Alkylation vs. C-Alkylation: In steps involving the phenolic hydroxyl group, competitive O-alkylation and C-alkylation can occur.

  • Decarboxylation: During the final steps or under harsh reaction conditions, decarboxylation of the acetic acid moiety can be a problem.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystEnsure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for palladium catalysts).
Insufficient reaction temperature or timeMonitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature, ensuring it does not lead to decomposition.
Poor quality of starting materialsVerify the purity of starting materials by NMR or other analytical techniques.
Multiple Spots on TLC (Impure Product) Formation of side productsRe-evaluate the reaction conditions (temperature, solvent, base). Consider a different synthetic route to avoid specific side reactions.
Incomplete reactionIncrease the reaction time or temperature. Add a fresh portion of the limiting reagent.
Product decompositionUse milder reaction conditions. Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).
Difficulty in Product Isolation/Purification Product is highly polar and streaks on silica gelUse a more polar solvent system for chromatography or consider reverse-phase chromatography.
Product co-elutes with impuritiesTry a different column chromatography stationary phase (e.g., alumina) or a different solvent system. Recrystallization from a suitable solvent system might be effective.
Product is an oil and does not crystallizeAttempt to form a salt of the carboxylic acid to induce crystallization. Use a co-solvent system for crystallization.

Experimental Protocols (Based on Analogous Syntheses)

Note: The following protocols are adapted from literature for the synthesis of structurally related compounds and may require optimization for the specific synthesis of this compound.

Protocol 1: Synthesis of a 6-Methoxybenzofuran Intermediate (Adapted from[6])

This protocol describes the formation of a 6-methoxybenzofuran, which would require a subsequent demethylation and side-chain addition.

  • Step 1: O-Alkylation of 4-Methoxyphenol:

    • To a solution of 4-methoxyphenol in a suitable solvent (e.g., acetone), add a base (e.g., K₂CO₃) and chloroacetic acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • After cooling, filter the mixture and evaporate the solvent. The crude product can be purified by recrystallization.

  • Step 2: Cyclization to form 6-Methoxybenzofuran:

    • The product from Step 1 is heated with acetic anhydride and a base (e.g., sodium acetate) at 125-130 °C.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Protocol 2: Demethylation to 6-Hydroxybenzofuran (Adapted from[6])
  • To a solution of the 6-methoxybenzofuran intermediate in a high-boiling solvent (e.g., DMF), add a demethylating agent such as sodium 1-dodecanethiolate.

  • Heat the mixture to 120-130 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and perform an acidic work-up to protonate the phenoxide.

  • Extract the product with a suitable organic solvent and purify by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product start1 4-Methoxyphenol step1 O-Alkylation start1->step1 start2 Chloroacetic Acid start2->step1 step2 Cyclization (Acetic Anhydride) step1->step2 Intermediate 1 step3 Demethylation step2->step3 6-Methoxybenzofuran step4 Side Chain Addition step3->step4 6-Hydroxybenzofuran end_product This compound step4->end_product

Caption: A potential synthetic workflow for this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product cause1 Inactive Reagents/ Catalyst start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Side Reactions start->cause3 solution1a Verify Reagent Purity cause1->solution1a solution1b Use Fresh Catalyst cause1->solution1b solution2a Optimize Temperature and Time cause2->solution2a solution2b Screen Solvents and Bases cause2->solution2b solution3a Modify Synthetic Route cause3->solution3a solution3b Use Milder Conditions cause3->solution3b

Caption: A troubleshooting decision tree for low-yield synthesis.

References

"2-(6-hydroxybenzofuran-3-yl)acetic acid" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(6-hydroxybenzofuran-3-yl)acetic acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and potential degradation pathways of this compound. The information provided is based on the general characteristics of benzofuran derivatives and established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the general stability concerns for this compound?

A1: Based on the chemical structure, which includes a hydroxybenzofuran core, the primary stability concerns are sensitivity to oxidation, light, and temperature. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures. Aromatic aldehydes and phenolic compounds, in general, are known to be photosensitive and can degrade upon exposure to UV light.

Q2: How should I properly handle and store this compound?

A2: To ensure the integrity of the compound, it is recommended to store it under controlled conditions. Proper storage is crucial to prevent degradation.[1] It should be kept in a tightly sealed, light-resistant container (e.g., an amber vial) and stored at a refrigerated temperature (2-8°C).[1] To prevent oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable.[1] When handling, it is important to use appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, and to work in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[2]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation pathways for similar benzofuran derivatives often involve oxidation of the phenolic hydroxyl group and potential reactions of the acetic acid side chain. Forced degradation studies, which involve exposing the compound to stress conditions like acid, base, oxidation, light, and heat, are necessary to identify the specific degradation products.[3][4]

Q4: How can I perform a forced degradation study for this compound?

A4: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of the molecule.[3] The study typically involves subjecting a solution of the compound (e.g., 1 mg/mL) to various stress conditions.[3] These conditions generally include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at room temperature or elevated temperature (50-60°C).

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) under similar temperature conditions.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[4]

  • Photolytic Degradation: Exposure to a combination of UV and visible light.[3]

  • Thermal Degradation: Heating the solid compound or a solution at an elevated temperature.

The extent of degradation is typically monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium. The phenolic hydroxyl group can be susceptible to oxidation, especially in aqueous, neutral, or slightly basic buffers used in many biological assays.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare solutions of the compound fresh before each experiment.

    • Use antioxidants: Consider the addition of a small amount of an antioxidant (e.g., ascorbic acid or sodium metabisulfite) to the stock solution or assay medium, if compatible with the experimental setup.

    • Protect from light: Protect the solutions from light by using amber vials or covering the containers with aluminum foil.

    • Control temperature: Keep solutions on ice or at a controlled low temperature when not in immediate use.

Issue 2: Appearance of unknown peaks in HPLC analysis over time.

  • Possible Cause: This is a strong indication of compound degradation. The new peaks represent degradation products.

  • Troubleshooting Steps:

    • Confirm peak identity: If possible, use techniques like LC-MS to identify the mass of the unknown peaks and propose potential structures of the degradation products.[6]

    • Re-evaluate storage conditions: Ensure the compound is stored under the recommended conditions (refrigerated, protected from light, under an inert atmosphere).[1]

    • Perform a mini-stability study: Prepare a solution of the compound in the analytical mobile phase or a relevant solvent and analyze it at different time points (e.g., 0, 4, 8, 24 hours) to monitor the rate of degradation under analytical conditions.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically for the stability of this compound. The following table provides a general framework for how such data from a forced degradation study could be presented.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Number of Degradants (Hypothetical)
Acid Hydrolysis0.1 N HCl246015%2
Base Hydrolysis0.1 N NaOH86040%3
Oxidation6% H₂O₂42525%2
PhotolyticUV/Visible Light482510%1
Thermal (Solid)80°C72805%1
Thermal (Solution)80°C248020%2

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 N HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.2 N NaOH. Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 N NaOH. Keep the mixture at 60°C for a specified period. After the desired time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.2 N HCl. Dilute to a final concentration for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light. Dilute to a final concentration for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound in a transparent container to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at various time points.

  • Thermal Degradation: For solid-state stability, place a known amount of the solid compound in an oven at a specified temperature (e.g., 80°C). For solution stability, heat a solution of the compound at a specified temperature. Analyze the samples at various time points.

  • Analysis: Analyze all stressed samples, along with a control sample (untreated), using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Visualizations

Degradation_Pathways cluster_main This compound cluster_stress Stress Conditions cluster_degradation Potential Degradation Products Main_Compound This compound Oxidation Oxidation (e.g., H₂O₂) Main_Compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) Main_Compound->Hydrolysis Photolysis Photolysis (UV/Vis Light) Main_Compound->Photolysis Oxidized_Products Oxidized Products (e.g., quinone-like structures) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Products (e.g., ring-opened structures) Hydrolysis->Hydrolyzed_Products Photodegradation_Products Photodegradation Products Photolysis->Photodegradation_Products

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow Start Start: Pure Compound Stock_Solution Prepare Stock Solution (1 mg/mL) Start->Stock_Solution Forced_Degradation Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Stock_Solution->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Preparation HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Peak Purity) HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

References

How to purify "2-(6-hydroxybenzofuran-3-yl)acetic acid" using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of "2-(6-hydroxybenzofuran-3-yl)acetic acid" using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue 1: The compound is not moving off the baseline of the TLC plate, even with highly polar solvent systems.

  • Question: I'm trying to purify this compound, but it remains at the origin (Rf = 0) on my silica gel TLC plate, even when I use 100% ethyl acetate. What can I do to get it to move?

  • Answer: This is a common issue with highly polar and acidic compounds like yours. The combination of the phenolic hydroxyl group and the carboxylic acid group leads to very strong interactions with the polar silica gel stationary phase. Here are a few solutions:

    • Add an Acidic Modifier to the Mobile Phase: The most effective solution is often to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent.[1] This will protonate the carboxylate and phenolate ions, reducing their polarity and their affinity for the silica gel, thus allowing the compound to move up the TLC plate and elute from the column.

    • Use a More Polar Solvent System: If an acidic modifier is not sufficient, you can try more polar solvent systems. A mixture of dichloromethane (DCM) and methanol is a common choice for polar compounds. You can start with a low percentage of methanol and gradually increase it.

    • Consider an Alternative Stationary Phase: If the compound still shows very high retention, you might need to switch to a different stationary phase. Options include:

      • Reverse-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the non-polar stationary phase will have less affinity for your polar compound.

      • Alumina (Neutral or Acidic): Alumina can sometimes provide different selectivity compared to silica gel.

Issue 2: The compound streaks badly on the TLC plate and elutes as very broad bands from the column.

  • Question: My spot for this compound is a long streak on the TLC plate, and when I run a column, I get very broad fractions with low purity. How can I improve the peak shape?

  • Answer: Peak tailing or streaking is a frequent problem with acidic compounds on silica gel. This is often due to a combination of factors, including interactions between the analyte and the acidic silanol groups on the silica surface, and the equilibrium between the ionized and non-ionized forms of your acidic compound.[2][3]

    • Acidify the Mobile Phase: As mentioned in the previous issue, adding a small amount of acetic or formic acid to the eluent is the primary solution to minimize peak tailing for acidic compounds.[1] This ensures the compound remains in a single, less polar, protonated form, leading to more symmetrical peaks.[1]

    • Check Sample Concentration: Overloading the TLC plate or the column can lead to streaking. Try spotting a more dilute solution of your compound on the TLC plate. For the column, ensure you are not exceeding its loading capacity.

    • Ensure Proper Column Packing: A poorly packed column with channels or cracks can cause band broadening. Make sure your silica gel is packed uniformly.

Issue 3: The compound appears to be degrading on the silica gel column.

  • Question: I'm losing a significant amount of my this compound during column chromatography, and I see new, unexpected spots on the TLC of my fractions. Could it be decomposing?

  • Answer: While this compound is generally stable, some sensitive compounds can degrade on the acidic surface of silica gel.

    • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base like triethylamine (1-2%), followed by flushing with your starting eluent to remove the excess base before loading your sample.

    • Minimize Time on the Column: Work efficiently to minimize the time your compound spends in contact with the silica gel.

    • Use an Alternative Stationary Phase: If degradation is a persistent issue, consider using a less acidic stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for developing your mobile phase is a mixture of a non-polar solvent and a polar solvent. Common choices include:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

To find the optimal ratio, you should first run a series of TLCs with varying solvent compositions. Aim for an Rf value of 0.2-0.3 for your target compound. Remember to add 0.1-1% acetic acid or formic acid to the solvent mixture to improve the spot shape.

Q2: How do I prepare my sample for loading onto the column?

A2: There are two main methods for loading your sample:

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial elution solvent (or a slightly more polar solvent if necessary for solubility). Carefully pipette this solution onto the top of the packed column.

  • Dry Loading: If your compound is not very soluble in the initial eluent, you can dry-load it. Dissolve your crude product in a suitable solvent (e.g., DCM or acetone), add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q3: Should I use a gradient or isocratic elution?

A3: For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is often more efficient. You would start with a less polar solvent mixture to elute the non-polar impurities and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or methanol) to elute your more polar product. If you are simply removing a single, closely eluting impurity, an isocratic elution (using a constant solvent composition) might be sufficient.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. The specific solvent system and gradient should be optimized based on TLC analysis of your crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate, Acetic Acid (or Formic Acid)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or methanol).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., 70:30, 50:50, 30:70 Hexane:Ethyl Acetate) containing 0.5% acetic acid.

    • Visualize the spots under a UV lamp.

    • Select a solvent system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Packing (Wet Packing Method):

    • Secure the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add silica gel (approximately 2-3 times the weight of your crude product).

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution:

    • Carefully add your initial eluent to the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent according to your optimization.

    • Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions that contain your pure product (as determined by TLC).

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolCommon solvent systems offering a good polarity range.
Mobile Phase Additive 0.1 - 1% Acetic Acid or Formic AcidSuppresses ionization of the carboxylic acid and phenol, reducing peak tailing.[1]
Optimal Rf on TLC 0.2 - 0.3Provides good resolution and a reasonable elution time on the column.
Elution Mode Gradient ElutionRecommended for complex mixtures to ensure efficient separation of components with different polarities.
Sample Loading Dry LoadingPreferred for compounds with limited solubility in the initial eluent.

Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Solvent System) pack Pack Column (Silica Gel) tlc->pack sample_prep Prepare Sample (Dry Loading) pack->sample_prep load Load Sample sample_prep->load elute Elute with Gradient (e.g., Hexane/EtOAc + 0.5% AcOH) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate product Pure Product evaporate->product

Caption: Workflow for the purification of this compound.

References

Optimizing incubation times for "2-(6-hydroxybenzofuran-3-yl)acetic acid" in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for "2-(6-hydroxybenzofuran-3-yl)acetic acid" and other novel compounds in cell-based assays. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the incubation time for a new compound like "this compound" crucial?

A1: Optimizing incubation time is critical to accurately determine the biological effect of a new compound. Insufficient incubation may not allow for the compound to exert its full effect, leading to an underestimation of its potency (e.g., an artificially high IC50 value). Conversely, excessively long incubation times can lead to secondary effects, such as cytotoxicity from the compound or its metabolites, or from nutrient depletion in the culture medium, confounding the interpretation of the results.[1][2] The optimal time is when the primary biological effect has reached its maximum and stabilized.[1]

Q2: What are the key factors to consider when designing an incubation time optimization experiment?

A2: Several factors should be considered:

  • Cell Line: Different cell lines have varying doubling times, metabolic rates, and sensitivity to treatments.[3]

  • Compound Concentration: The effective concentration of the compound can influence the time it takes to observe an effect. It's often best to use a concentration at or near the IC50 value, if known, or a range of concentrations.[4]

  • Mechanism of Action: The biological process being targeted will dictate the expected timeframe for a response. For example, inhibition of a kinase may produce a rapid response, while effects on gene expression will take longer.

  • Assay Endpoint: The specific outcome being measured (e.g., cell viability, protein expression, RNA levels) will have its own kinetics.[5]

Q3: How do I determine the optimal concentration of "this compound" to use for time-course experiments?

A3: Before optimizing the incubation time, it is essential to determine the effective concentration range of the compound. This is typically done by performing a dose-response experiment where cells are treated with a wide range of concentrations for a fixed, intermediate period (e.g., 24 or 48 hours).[4] The goal is to identify the lowest concentration that produces the desired effect without causing excessive, non-specific cell death.[2]

Q4: Should the cell culture medium be changed during a long incubation period?

A4: For incubation times extending beyond 48 hours, it is good practice to consider refreshing the medium containing the compound. This ensures that the compound's concentration remains stable and that essential nutrients are not depleted, which could otherwise impact cell health and introduce variability. For incubations of 72 hours or longer, a medium change at 48 hours is often recommended.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of treatment 1. Incubation time is too short: The compound has not had enough time to exert its biological effects.[4] 2. Compound concentration is too low: The dose is insufficient to elicit a response in your cell line.[4] 3. Compound instability: The compound may be degrading in the culture medium over time.[2] 4. Cell line resistance: The chosen cell line may not be sensitive to the compound's mechanism of action.1. Conduct a time-course experiment: Test a range of time points (e.g., 6, 12, 24, 48, 72 hours).[4] 2. Perform a dose-response experiment: Test a wider range of concentrations.[1] 3. Prepare fresh dilutions for each experiment: Avoid repeated freeze-thaw cycles of stock solutions. For longer incubations, consider replenishing the medium with fresh compound.[1] 4. Use a positive control cell line: Confirm compound activity in a cell line known to be sensitive, if available.
High levels of cell death across all concentrations, including low ones 1. Incubation time is too long: Prolonged exposure, even at low concentrations, can lead to off-target effects and general cytotoxicity.[1] 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[1] 3. Compound has off-target toxicity: The compound may be affecting other essential cellular processes.[1]1. Reduce the maximum incubation time: Test earlier time points (e.g., 24h and 48h instead of 72h).[1] 2. Ensure the final solvent concentration is non-toxic: Typically, this should be ≤ 0.1% for DMSO. Run a vehicle-only control.[1] 3. Lower the concentration range: If possible, use lower concentrations that still produce the desired on-target effect.
High variability between replicate wells 1. Inconsistent cell seeding: Uneven cell numbers across the plate will lead to variable results. 2. Edge effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in medium and compound concentration. 3. Compound precipitation: The compound may not be fully soluble in the culture medium.1. Ensure a single-cell suspension: Gently pipette to break up cell clumps before plating.[6] 2. Avoid using the outer wells of the plate: Fill them with sterile PBS or medium to maintain humidity. 3. Check compound solubility: Visually inspect the medium for precipitates after adding the compound. If necessary, try a different solvent or a lower concentration.
Unexpected cell morphology or growth 1. Microbial contamination: Bacteria, yeast, or fungi can alter cell health and experimental outcomes.[7] 2. Mycoplasma contamination: This common contamination is not visible by eye but can significantly alter cell behavior.[6]1. Regularly inspect cultures microscopically: Look for turbidity, color changes in the medium, or visible microorganisms.[7] Discard contaminated cultures.[6] 2. Perform routine mycoplasma testing: Use PCR-based or fluorescence-based kits.

Data Presentation

Table 1: Time-Course Effect of Compound X on Cell Viability

Incubation Time (Hours)% Viability (Mean ± SD) at 1 µM% Viability (Mean ± SD) at 10 µM
698.2 ± 4.595.1 ± 5.2
1292.5 ± 3.880.3 ± 4.1
2475.1 ± 4.252.6 ± 3.9
4851.8 ± 3.531.4 ± 2.8
7250.9 ± 3.930.8 ± 3.1

This table illustrates how to present data from a time-course experiment. The stabilization of viability between 48 and 72 hours suggests that the maximal effect is reached by 48 hours.

Table 2: Dose-Response of Compound X at 48 Hours

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.1
0.188.4 ± 4.7
151.8 ± 3.5
1031.4 ± 2.8
1005.2 ± 1.9

This table shows a typical dose-response data set, which can be used to calculate the IC50 value of the compound at the optimized incubation time.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for a Cell Viability Assay

This protocol describes a method to determine the effect of incubation time on a compound's ability to reduce cell viability.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Allow the cells to adhere and resume logarithmic growth for 18-24 hours.[1]

  • Compound Preparation:

    • Prepare a serial dilution of "this compound" in complete culture medium. A common approach is to prepare these at 2x the final desired concentration.

    • Also, prepare a vehicle-only control (e.g., 0.1% DMSO in medium).[1]

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the prepared compound dilutions and vehicle control to the appropriate wells.

    • Prepare multiple plates, one for each time point to be tested (e.g., 6, 12, 24, 48, 72 hours).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for the designated times.

  • Cell Viability Assay (MTT Assay):

    • At the end of each designated incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][8]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[4][9]

    • Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[10][11]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.

    • Plot the percent viability against the incubation time for each concentration.

    • The optimal incubation time is the point at which the viability value stabilizes, indicating that the maximal effect at a given concentration has been reached.[1]

Visualizations

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Analysis Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere (18-24h) Treat Treat Cells with Compound Adhere->Treat Prep Prepare Compound Dilutions Prep->Treat Inc_6 Incubate 6h Treat->Inc_6 Inc_12 Incubate 12h Treat->Inc_12 Inc_24 Incubate 24h Treat->Inc_24 Inc_48 Incubate 48h Treat->Inc_48 Inc_72 Incubate 72h Treat->Inc_72 MTT Perform MTT Viability Assay Inc_6->MTT Inc_12->MTT Inc_24->MTT Inc_48->MTT Inc_72->MTT Read Read Absorbance (570 nm) MTT->Read Analyze Normalize Data & Determine Optimal Time Read->Analyze

Caption: Workflow for Determining Optimal Incubation Time.

G Compound 2-(6-hydroxybenzofuran-3-yl) acetic acid Receptor Target Receptor Compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Apoptosis) TF->Response

Caption: Hypothetical Signaling Pathway Inhibition.

References

Technical Support Center: Scale-Up Synthesis of 6-Hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 6-hydroxybenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the large-scale production of this important chemical intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of 6-hydroxybenzofuran?

A1: The main challenges in the scale-up synthesis of 6-hydroxybenzofuran include controlling reaction conditions to ensure safety and reproducibility, managing side reactions that can lead to impurities, achieving efficient and scalable purification, and ensuring the cost-effectiveness of the overall process. Specific critical steps that can be problematic are aromatization and decarboxylation reactions, which can often lead to lower overall yields.[1]

Q2: What is a common and scalable synthetic route for 6-hydroxybenzofuran?

A2: A widely used and optimized three-step process for the preparation of 6-hydroxybenzofuran on a kilogram scale starts from 2-hydroxy-4-methoxybenzaldehyde.[1] The sequence involves:

  • Reaction with chloroacetic acid.

  • Cyclization to form 6-methoxybenzofuran using acetic anhydride.

  • Demethylation to yield the final 6-hydroxybenzofuran.[1] This method is noted for being safe, cost-effective, and environmentally benign.[1]

Q3: Are there alternative synthetic strategies for related 6-hydroxybenzofuran structures?

A3: Yes, for derivatives such as 6-hydroxybenzofuran-3-carboxylic acid, a robust four-step, one-pot process has been developed.[2][3] For 6-hydroxy-2-methylbenzofuran, an improved method utilizes water as a solvent for the benzofuran ring construction and reduction steps, offering a milder and more environmentally friendly approach.[4]

Q4: What are the major safety concerns when scaling up the synthesis of 6-hydroxybenzofuran?

A4: As with any chemical scale-up, there are significant safety considerations. These include the risk of thermal runaway due to increased reaction volumes, the potential for splashing of corrosive or hazardous reagents, and difficulties in maintaining homogeneous reaction conditions (e.g., stirring and heat transfer).[5] It is crucial to conduct a thorough risk assessment before proceeding with a scaled-up reaction and to use appropriately sized equipment and personal protective equipment (PPE).[5]

Troubleshooting Guide

Problem 1: Low Overall Yield (<55%)

Q: My overall yield for the three-step synthesis of 6-hydroxybenzofuran is significantly lower than reported values. What are the likely causes and how can I improve it?

A: Low yields in this synthesis can often be attributed to issues in the cyclization or demethylation steps.

Possible Causes & Solutions:

  • Incomplete Cyclization: The formation of the 6-methoxybenzofuran ring is a critical step. Ensure that the reaction temperature is maintained at 125–130 °C and that the acetic anhydride and sodium acetate are of good quality.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the intermediate.

  • Inefficient Demethylation: The final demethylation step can be challenging. The use of sodium 1-dodecanethiolate in DMF at 120–130 °C is reported to be effective.[1] Ensure the thiol reagent is not degraded and that the reaction is carried out under an inert atmosphere to prevent side reactions.

  • Suboptimal Reaction Conditions: For derivatives, reaction conditions are critical. For instance, in the synthesis of 6-hydroxybenzofuran-3-carboxylic acid, a key dehydrative cyclization was initially performed at -15 °C with 6 M sulfuric acid to prevent ester group decomposition.[3] Review and optimize the conditions for your specific synthetic route.

  • Purification Losses: Significant product loss can occur during work-up and purification. Minimize transfers of material and optimize purification methods (see Problem 3).

Problem 2: Formation of Impurities and Side Products

Q: I am observing significant impurities in my final product. What are the common side reactions and how can I minimize them?

A: Impurity formation is a common challenge, particularly during scale-up.

Possible Causes & Solutions:

  • Incomplete Reactions: As mentioned in Problem 1, incomplete reactions at any stage will lead to the presence of starting materials or intermediates in the final product. Monitor each step to completion.

  • Side Reactions during Cyclization: The cyclization step can be prone to side reactions if not properly controlled. The temperature and reaction time are critical parameters to control.

  • Degradation during Demethylation: The demethylation step often uses harsh conditions which can lead to product degradation. Consider the use of milder demethylating agents if significant degradation is observed.

  • Oxidation of the Phenolic Product: 6-hydroxybenzofuran, being a phenol, is susceptible to oxidation, which can lead to colored impurities. It is advisable to perform the final steps and purification under an inert atmosphere (e.g., nitrogen or argon) and to store the final product protected from light and air.

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify 6-hydroxybenzofuran to a high purity (>99%) at a large scale. What are the recommended purification methods?

A: Purification can be challenging due to the physical properties of the product and the presence of closely related impurities.

Possible Causes & Solutions:

  • Oily Product: If the product is an oil after solvent removal, it may be due to residual solvent or impurities inhibiting crystallization.[6] Try drying under a high vacuum for an extended period. Trituration with a non-polar solvent in which the product is poorly soluble but impurities are soluble can help to induce crystallization.[6]

  • Co-elution of Impurities: During column chromatography, impurities may co-elute with the desired product.

    • Optimize Chromatography Conditions: Experiment with different solvent systems to improve separation. A gradient elution is often more effective than an isocratic one.[6] Aim for an Rf value of 0.2-0.4 for the product on TLC for good separation on a column.[6]

    • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina.

  • Recrystallization: This can be a highly effective method for purifying the final product, especially at a larger scale. Screen various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Quantitative Data

Table 1: Summary of a Scaled-Up Synthesis of 6-Hydroxybenzofuran [1]

StepStarting MaterialReagents and ConditionsProductYield
12-hydroxy-4-methoxybenzaldehydeChloroacetic acid, NaOH, H₂O, 100 °C2-((4-methoxy-2-formylphenoxy)acetic acid)-
22-((4-methoxy-2-formylphenoxy)acetic acid)Ac₂O, NaOAc, 125–130 °C6-Methoxybenzofuran-
36-MethoxybenzofuranNaS(CH₂)₁₁CH₃, DMF, 120–130 °C6-HydroxybenzofuranGood overall yield for 2.6 kg scale

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxybenzofuran [1]

  • Step 1: Carboxymethylation: In a suitable reactor, dissolve 2-hydroxy-4-methoxybenzaldehyde in water. Add a solution of sodium hydroxide. Heat the mixture to 100 °C. Slowly add a solution of chloroacetic acid while maintaining the temperature. Stir until the reaction is complete (monitor by TLC/HPLC).

  • Step 2: Cyclization: To the crude product from Step 1, add acetic anhydride and sodium acetate. Heat the mixture to 125–130 °C and maintain for the required reaction time. After completion, cool the reaction mixture and perform a suitable work-up to isolate the crude 6-methoxybenzofuran.

Protocol 2: Demethylation to 6-Hydroxybenzofuran [1]

  • In a reactor under an inert atmosphere, dissolve the crude 6-methoxybenzofuran in dimethylformamide (DMF).

  • Add sodium 1-dodecanethiolate to the solution.

  • Heat the reaction mixture to 120–130 °C and stir until the demethylation is complete (monitor by TLC/HPLC).

  • Cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 6-hydroxybenzofuran.

Visualizations

G cluster_0 Step 1: Carboxymethylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Demethylation A 2-Hydroxy-4-methoxybenzaldehyde B Chloroacetic Acid, NaOH, H2O, 100 °C A->B C 2-((4-methoxy-2-formylphenoxy)acetic acid) B->C D Acetic Anhydride, NaOAc, 125-130 °C C->D E 6-Methoxybenzofuran D->E F Sodium 1-dodecanethiolate, DMF, 120-130 °C E->F G 6-Hydroxybenzofuran F->G

Caption: Synthetic workflow for the scale-up synthesis of 6-hydroxybenzofuran.

G start Low Yield or High Impurity in 6-Hydroxybenzofuran Synthesis decision1 Is the issue primarily low yield? start->decision1 cause1a Incomplete Cyclization or Demethylation decision1->cause1a Yes cause1b Product Loss During Purification decision1->cause1b Yes decision2 Is the issue primarily high impurity? decision1->decision2 No solution1a Optimize reaction time and temperature. Monitor reaction to completion via TLC/HPLC. cause1a->solution1a solution1b Optimize purification method (e.g., recrystallization). Minimize material transfers. cause1b->solution1b cause2a Side Reactions or Degradation decision2->cause2a Yes cause2b Co-eluting Impurities decision2->cause2b Yes solution2a Use inert atmosphere for final steps. Consider milder reagents. cause2a->solution2a solution2b Optimize chromatography solvent system. Consider alternative stationary phase. cause2b->solution2b

Caption: Troubleshooting decision tree for 6-hydroxybenzofuran synthesis.

References

Identifying and minimizing off-target effects of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzofuran derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with benzofuran derivatives?

A1: Off-target effects occur when a benzofuran derivative binds to and modulates the activity of proteins other than its intended biological target. This is a significant concern because many proteins, such as kinases, share structural similarities in their binding sites, making unintended interactions possible. These off-target effects can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translation from preclinical to clinical findings. For example, a compound designed to inhibit a specific kinase might also inhibit other kinases, leading to a complex and potentially misleading pharmacological profile.

Q2: What are the initial indicators of potential off-target effects in my cell-based assays?

A2: Several signs can suggest that your benzofuran derivative is causing off-target effects:

  • Inconsistent results with other inhibitors: If a structurally different inhibitor targeting the same protein produces a different phenotype, it could indicate that your benzofuran derivative has off-target activities.

  • Discrepancy with genetic validation: The phenotype observed with your compound is not replicated when the target protein's expression is knocked down or knocked out using methods like CRISPR-Cas9 or siRNA.

  • High cytotoxicity: If significant cell death occurs at concentrations required for on-target inhibition, it may be due to the compound hitting essential off-target proteins.

  • Activation of compensatory signaling pathways: Inhibition of the primary target may lead to the upregulation of alternative pathways, which can be an on-target effect, but it is crucial to investigate if this is a direct or indirect consequence of the compound's activity.

Q3: How can I proactively minimize off-target effects during the design of new benzofuran derivatives?

A3: Minimizing off-target effects starts with rational drug design. By analyzing the molecular structure of your intended target and potential off-targets, you can design molecules with higher specificity. Structure-activity relationship (SAR) studies are crucial to understand how modifications to the benzofuran scaffold affect selectivity. Computational tools can predict potential off-target interactions, allowing you to prioritize the synthesis of more selective compounds.[1]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent cellular phenotype.
  • Possible Cause: The observed phenotype may be due to the inhibition of one or more unknown off-target kinases or receptors.

  • Troubleshooting Steps:

    • Perform a Kinome-Wide Selectivity Screen: This will identify other kinases that your compound inhibits.

    • Conduct a Broad Receptor Binding Panel: This will reveal any unintended interactions with a wide range of receptors.

    • Use a Structurally Unrelated Inhibitor: Compare the phenotype with that of a different chemical scaffold that targets the same primary protein.

    • Validate with Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to confirm that the phenotype is dependent on the intended target.

Issue 2: High background or false positives in an in vitro kinase assay.
  • Possible Cause: The benzofuran derivative may be interfering with the assay components or forming aggregates.

  • Troubleshooting Steps:

    • Run a "No Enzyme" Control: This will determine if the compound interferes with the detection reagents.

    • Include a Detergent in the Assay Buffer: Adding a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) can disrupt compound aggregates.

    • Vary ATP Concentration: If using an ATP-competitive inhibitor, ensure the ATP concentration is appropriate to avoid masking the inhibitory effect.

Issue 3: No thermal shift observed in a Cellular Thermal Shift Assay (CETSA).
  • Possible Cause: The compound may not be engaging the target in the cellular environment, or the binding may not be strong enough to induce a thermal shift.

  • Troubleshooting Steps:

    • Confirm Cell Permeability: Ensure your benzofuran derivative can enter the cells and reach its target.

    • Optimize Compound Concentration and Incubation Time: Test a range of concentrations and incubation times to ensure sufficient target engagement.

    • Verify Target Expression: Confirm that the target protein is expressed at a detectable level in the cell line being used.

    • Use an Orthogonal Target Engagement Assay: If CETSA is not showing a signal, try a complementary method like a pull-down assay with a tagged compound.

Data Presentation

Illustrative Kinase Selectivity Profile of a Hypothetical Benzofuran Derivative (BZ-123)

The following table represents a sample dataset from a kinase selectivity panel for a hypothetical benzofuran derivative, BZ-123, with a primary target of Kinase A. The data is presented as the percentage of inhibition at a 1 µM concentration of BZ-123. Such a screen is crucial for identifying potential off-target interactions early in the drug discovery process.

Kinase FamilyKinase Target% Inhibition at 1 µM
Primary Target Kinase A 98%
TKKinase B85%
TKKinase C15%
CMGCKinase D75%
CMGCKinase E5%
AGCKinase F40%
AGCKinase G10%
CAMKKinase H60%
CAMKKinase I8%

This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol describes a general procedure for screening a benzofuran derivative against a panel of kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant kinases

  • Kinase-specific peptide substrates

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Benzofuran derivative stock solution (in DMSO)

  • Luminescence-based kinase activity kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handling system

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation: Prepare a serial dilution of the benzofuran derivative in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and assay buffer.

  • Compound Addition: Add the benzofuran derivative dilutions to the assay plate. Include a DMSO-only control (100% activity) and a known broad-spectrum kinase inhibitor as a positive control for inhibition.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the detection reagent from the kinase activity kit, which measures the amount of ADP produced.

  • Data Analysis: Measure the luminescence signal using a plate reader. Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to confirm target engagement of a benzofuran derivative in intact cells.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and reagents

  • Benzofuran derivative stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Western blot or ELISA reagents

Methodology:

  • Cell Treatment: Treat cultured cells with the benzofuran derivative at the desired concentration or with a vehicle control (DMSO). Incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Harvest the cells and wash them with ice-cold PBS containing protease and phosphatase inhibitors.

  • Aliquoting: Resuspend the cells in PBS and aliquot them into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Protein Analysis: Analyze the amount of the soluble target protein in each sample using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Off-Target Identification cluster_2 Target Validation cluster_3 Target Engagement Confirmation cluster_4 Conclusion phenotype Unexpected Cellular Phenotype kinase_screen Kinome-Wide Selectivity Screen phenotype->kinase_screen receptor_panel Receptor Binding Panel phenotype->receptor_panel orthogonal_inhibitor Orthogonal Inhibitor kinase_screen->orthogonal_inhibitor genetic_validation Genetic Validation (siRNA/CRISPR) receptor_panel->genetic_validation cetsa Cellular Thermal Shift Assay (CETSA) orthogonal_inhibitor->cetsa genetic_validation->cetsa conclusion Identify Off-Targets & Minimize Effects cetsa->conclusion

Experimental workflow for troubleshooting off-target effects.

signaling_pathway cluster_0 Benzofuran Derivative cluster_1 On-Target Pathway cluster_2 Off-Target Pathway compound BZ-123 target Primary Target (e.g., Kinase A) compound->target Inhibition off_target Off-Target (e.g., Kinase B) compound->off_target Inhibition downstream1 Downstream Effector 1 target->downstream1 phenotype1 Desired Phenotype downstream1->phenotype1 downstream2 Downstream Effector 2 off_target->downstream2 phenotype2 Undesired Phenotype downstream2->phenotype2

References

Troubleshooting inconsistent results in experiments with "2-(6-hydroxybenzofuran-3-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "2-(6-hydroxybenzofuran-3-yl)acetic acid". This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies that may be encountered during experimental work with this compound.

Disclaimer: Specific experimental data for "this compound" is limited in publicly available literature. Therefore, some of the guidance provided is based on the chemical properties of the benzofuran scaffold, the phenolic hydroxyl group, and the acetic acid moiety, as well as on established protocols for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

A1: this compound is a benzofuran derivative. The benzofuran core is a heterocyclic organic compound. The presence of a hydroxyl group makes it a phenolic compound, and the acetic acid side chain provides a carboxylic acid functional group. These features influence its chemical reactivity, solubility, and potential biological activity.

Q2: How should I store this compound?

A2: Based on general knowledge of phenolic compounds, it is recommended to store this compound as a solid in a tightly sealed, light-resistant container at low temperatures (-20°C for long-term storage). Stock solutions should be prepared fresh and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light to prevent photodegradation.

Q3: In which solvents is this compound soluble?

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent results in cell-based assays.
  • Question: I am observing high variability between replicate wells and experiments when using this compound in my cell-based assays. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to compound stability and handling.

Potential Cause Troubleshooting Recommendation
Compound Precipitation Prepare a fresh stock solution in an appropriate organic solvent (e.g., DMSO). When diluting into aqueous media, ensure the final solvent concentration is low and consistent across all wells. Visually inspect for any precipitation after dilution.
Compound Degradation Due to its phenolic nature, the compound may be susceptible to oxidation, especially in cell culture media. Prepare fresh dilutions from a frozen stock for each experiment. Minimize exposure of the compound to light and elevated temperatures.
pH Sensitivity The activity of the compound may be influenced by the pH of the culture medium. Ensure the pH of your medium is stable and consistent throughout the experiment.
Assay Interference Phenolic compounds can interfere with certain colorimetric or fluorometric assays (e.g., some viability assays). Run appropriate vehicle and compound-only controls to check for any assay artifacts.[1]
Issue 2: Low or no activity in enzyme inhibition assays.
  • Question: I am not observing the expected inhibitory activity of this compound in my enzyme inhibition assay. What should I check?

  • Answer: A lack of activity could be due to issues with the compound itself, the assay conditions, or the experimental setup.

Potential Cause Troubleshooting Recommendation
Incorrect Compound Concentration Verify the concentration of your stock solution. If possible, confirm the purity and identity of the compound using analytical methods like HPLC or NMR.
Compound Instability in Assay Buffer The compound may not be stable under the specific pH and temperature conditions of your assay. Assess the stability of the compound in the assay buffer over the time course of the experiment.
Poor Solubility in Assay Buffer Ensure the compound is fully dissolved in the assay buffer at the tested concentrations. The use of a co-solvent may be necessary, but its compatibility with the enzyme should be verified.
Non-specific Binding The compound may bind to the assay plate or other components of the reaction mixture. Consider using low-binding plates and including a non-ionic detergent (e.g., Triton X-100) in the assay buffer, if compatible with your enzyme.

Experimental Protocols

General Protocol for Preparing a Stock Solution
  • Weighing: Accurately weigh a small amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of a high-purity organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

General Protocol for a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in the cell culture medium. Ensure the final solvent concentration is consistent and non-toxic to the cells.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the MTT (or other viability) assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance and calculate the cell viability as a percentage of the vehicle-treated control.

Potential Signaling Pathway Modulation

Benzofuran derivatives have been reported to modulate various signaling pathways. While the specific pathways affected by this compound are not well-documented, related compounds have been shown to influence inflammatory and cell survival pathways.

Signaling_Pathways cluster_0 Potential Upstream Regulation cluster_1 Key Signaling Cascades cluster_2 Downstream Cellular Responses Benzofuran Derivative Benzofuran Derivative NF-kB Pathway NF-kB Pathway Benzofuran Derivative->NF-kB Pathway Modulation MAPK Pathway MAPK Pathway Benzofuran Derivative->MAPK Pathway Modulation Inflammation Inflammation NF-kB Pathway->Inflammation Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation Apoptosis Apoptosis MAPK Pathway->Apoptosis

Caption: Potential signaling pathways modulated by benzofuran derivatives.

Experimental Workflow Troubleshooting

A systematic approach to troubleshooting can help identify the source of inconsistent results.

Troubleshooting_Workflow start Inconsistent Experimental Results check_compound Check Compound Integrity (Purity, Storage, Handling) start->check_compound is_compound_ok Is Compound Integrity Confirmed? check_compound->is_compound_ok check_protocol Review Experimental Protocol (Concentrations, Timings, Reagents) is_protocol_ok Is Protocol Followed Correctly? check_protocol->is_protocol_ok check_assay Investigate Potential Assay Interference (Run Controls) is_assay_ok Is Assay Free of Interference? check_assay->is_assay_ok is_compound_ok->start No, Address Issues is_compound_ok->check_protocol Yes is_protocol_ok->start No, Correct Protocol is_protocol_ok->check_assay Yes is_assay_ok->start No, Modify Assay re_evaluate_hypothesis Re-evaluate Experimental Hypothesis is_assay_ok->re_evaluate_hypothesis Yes end Consistent Results re_evaluate_hypothesis->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 2-(6-hydroxybenzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-(6-hydroxybenzofuran-3-yl)acetic acid, a significant heterocyclic compound. This document outlines potential HPLC methodologies, compares them with alternative analytical techniques, and provides detailed experimental protocols based on established methods for structurally related compounds.

Introduction to Purity Analysis

This compound is a benzofuran derivative. Benzofurans are a class of heterocyclic compounds found in various natural products and synthetic molecules with a wide range of biological activities.[1] The purity of such compounds is a critical attribute that can influence their efficacy, safety, and stability. HPLC is a powerful and widely used technique for purity determination and impurity profiling in the pharmaceutical industry due to its high resolution and sensitivity.[2][3]

Comparative Analysis of HPLC Methods

Table 1: Comparison of Hypothesized RP-HPLC Methods for this compound Analysis

ParameterMethod A (Based on Phenylacetic Acid Derivatives)Method B (Based on Benzofuran Analogs)Method C (Ion-Pairing Method)
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)C8 (e.g., 150 mm x 3.9 mm, 5 µm)C18 or C8 with ion-pairing reagent
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in AcetonitrileA: Ammonium acetate buffer (pH 6.0)B: AcetonitrileA: Water with Tetrabutylammonium hydroxide (TBAHS)B: Acetonitrile
Elution Mode GradientIsocratic or GradientGradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 - 1.5 mL/min
Column Temperature 30°C30°C35°C
Detection UV at 240 nm and 280 nmUV at 254 nmUV at 254 nm
Pros Good peak shape for acidic compounds, common method.Good separation for moderately polar compounds.Enhanced retention of acidic analyte.
Cons TFA can suppress MS signals if used with LC-MS.Buffer preparation required, potential for precipitation.Complex mobile phase, potential for long column equilibration times.

Method A represents a common starting point for acidic molecules, offering good peak shape. Method B, using a less hydrophobic C8 column and a buffered mobile phase, may provide alternative selectivity for polar impurities.[2] Method C employs an ion-pairing reagent to improve the retention of the acidic analyte, which can be beneficial for separating it from very polar impurities.[2]

Alternative and Complementary Analytical Techniques

While HPLC is the primary method for purity analysis, other techniques provide valuable complementary information.

Table 2: Comparison with Alternative Analytical Methods

TechniqueInformation ProvidedAdvantagesLimitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight of the main component and impurities.High specificity and sensitivity, allows for impurity identification.[1]Ionization suppression can affect quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.[4][5]Provides detailed structural information.Lower sensitivity compared to HPLC, quantification can be complex.
Thin Layer Chromatography (TLC) Rapid screening for the presence of impurities.Simple, fast, and cost-effective.[6]Low resolution and not quantitative.
UV-Vis Spectroscopy Basic confirmation of chromophore presence.Simple and fast.[5]Non-specific, not suitable for complex mixtures.

Detailed Experimental Protocols

The following are detailed protocols for the proposed HPLC methods.

Method A: RP-HPLC with TFA Modifier
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Trifluoroacetic acid in HPLC-grade water.

    • Solvent B: 0.1% (v/v) Trifluoroacetic acid in HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 240 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Method B: RP-HPLC with Buffered Mobile Phase
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C8, 150 mm x 3.9 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium acetate buffer (pH adjusted to 6.0 with acetic acid).[2]

    • Solvent B: Acetonitrile.

  • Isocratic Elution: 60% A, 40% B. (Note: A gradient can be developed if needed for complex impurity profiles).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for HPLC purity analysis, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Method Selection Logic

The choice of an appropriate analytical method depends on several factors. The diagram below presents a logical approach to selecting a suitable purity analysis method.

G node_process Develop RP-HPLC Method id Impurity ID Needed? node_process->id node_alt node_alt start Purity Analysis Required? quant Quantitative Purity Needed? start->quant quant->node_process Yes quant->node_alt TLC Screening lcms LC-MS Analysis id->lcms Yes hplc_uv HPLC-UV Analysis id->hplc_uv No

Caption: Decision Tree for Purity Method Selection.

References

Structural Confirmation of 2-(6-hydroxybenzofuran-3-yl)acetic acid: A 2D NMR-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis for the structural confirmation of "2-(6-hydroxybenzofuran-3-yl)acetic acid" utilizing two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. It offers a comparative overview of how complementary 2D NMR techniques—specifically COSY, HSQC, and HMBC—provide unambiguous evidence for the molecular structure. This document is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development who rely on precise structural elucidation.

The structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and development. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, complex molecules often exhibit signal overlap and ambiguous connectivity that 1D methods cannot resolve. 2D NMR spectroscopy addresses this challenge by introducing a second frequency dimension, which allows for the visualization of correlations between nuclei, revealing through-bond and through-space relationships.[1][2] This guide demonstrates the application of these powerful techniques for the definitive structural assignment of this compound.

Predicted NMR Spectral Data

Due to the absence of a complete, publicly available experimental 2D NMR dataset for this compound, the following data has been generated based on established chemical shift values for benzofuran derivatives and spectral prediction principles.[3][4][5] This predicted data serves as a practical example for interpreting the 2D NMR spectra for this class of compounds. The numbering convention used for the assignments is shown in Figure 1.

Chemical structure of this compound with atom numbering. Figure 1. Chemical structure and atom numbering for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a standard reference (e.g., TMS). The solvent is assumed to be DMSO-d₆.

Atom No.Predicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)
27.75, s145.2
3-115.8
3a-128.5
47.40, d, J=8.4122.0
56.75, dd, J=8.4, 2.2112.5
6-156.0
76.95, d, J=2.2108.0
7a-150.1
1'3.65, s31.5
2'-172.5
6-OH9.50, br s-
COOH12.30, br s-
Table 2: Key Predicted 2D NMR Correlations

This table summarizes the crucial correlations expected in the COSY, HSQC, and HMBC spectra that collectively confirm the molecular structure.

ExperimentKey CorrelationsInterpretation
COSY H-4 ↔ H-5Confirms the ortho-coupling within the benzene ring spin system.
H-5 ↔ H-7 (weak, ⁴J)Possible weak meta-coupling.
HSQC δH 7.75 ↔ δC 145.2Direct one-bond correlation for C-2/H-2.
δH 7.40 ↔ δC 122.0Direct one-bond correlation for C-4/H-4.
δH 6.75 ↔ δC 112.5Direct one-bond correlation for C-5/H-5.
δH 6.95 ↔ δC 108.0Direct one-bond correlation for C-7/H-7.
δH 3.65 ↔ δC 31.5Direct one-bond correlation for C-1'/H-1'.
HMBC H-1' (3.65) ↔ C-2' (172.5)Connects the methylene group to the carboxyl carbon.
H-1' (3.65) ↔ C-3 (115.8)Confirms the attachment of the acetic acid side chain to the C-3 position of the benzofuran core.
H-1' (3.65) ↔ C-2 (145.2)Three-bond correlation further supporting the side chain position.
H-2 (7.75) ↔ C-3 (115.8), C-3a (128.5), C-7a (150.1)Key correlations from the furan proton that help define the heterocyclic ring structure.
H-4 (7.40) ↔ C-3a (128.5), C-6 (156.0), C-7a (150.1)Connects the aromatic ring to the furan ring system.
H-7 (6.95) ↔ C-5 (112.5), C-6 (156.0), C-7a (150.1)Further confirms the substitution pattern on the benzene ring.

Visualization of Experimental Workflow and Data

Diagrams generated using Graphviz provide a clear visual representation of the logical flow of the structural confirmation process and the key nuclear correlations.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 OneD 1D NMR (¹H, ¹³C, DEPT) Prep->OneD TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Initial Assessment Assign Assign Signals (Tables 1 & 2) TwoD->Assign Correlate Build Fragments & Connect via HMBC Assign->Correlate Confirm Confirm Structure of This compound Correlate->Confirm

Caption: Workflow for 2D NMR-based structural elucidation.

G cluster_mol COSY Correlations (¹H-¹H) mol Structure with key protons labeled H4 H-4 H5 H-5 H4->H5 J_HH

Caption: Key COSY correlations in the aromatic ring.

G cluster_mol Key HMBC Correlations (¹H-¹³C) mol Structure with key atoms labeled H1_prime H-1' C2_prime C-2' H1_prime->C2_prime ²J_HC C3 C-3 H1_prime->C3 ²J_HC C2 C-2 H1_prime->C2 ³J_HC H2 H-2 H2->C3 ²J_HC C3a C-3a H2->C3a ³J_HC C7a C-7a H2->C7a ³J_HC

Caption: Key HMBC correlations connecting the molecular fragments.

Comparative Analysis of 2D NMR Methods

No single 2D NMR experiment provides all the necessary information for a complete structural proof. The strength of this approach lies in combining the results of several complementary experiments.

  • COSY (Correlation Spectroscopy): This experiment is the primary tool for identifying proton-proton (¹H-¹H) coupling networks, typically over two to three bonds.[2][6] For this compound, its main utility is to establish the connectivity of the protons on the aromatic ring (H-4 and H-5), confirming their adjacent (ortho) relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon signal to which it is attached (one-bond ¹H-¹³C correlation).[6][7] It is invaluable for unambiguously assigning all protonated carbons. For instance, it definitively links the methylene proton signal at ~3.65 ppm to the carbon signal at ~31.5 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the complete molecular skeleton. It reveals correlations between protons and carbons over two to three bonds (and sometimes four).[6][7] For this molecule, HMBC is critical for:

    • Connecting the Side Chain: It shows a correlation from the methylene protons (H-1') to the furan carbon (C-3), proving the location of the acetic acid substituent.

    • Identifying Quaternary Carbons: It allows for the assignment of non-protonated carbons (like C-3, C-3a, C-6, C-7a, and C-2') by observing correlations from nearby protons.

    • Confirming the Ring Fusion: Correlations from aromatic protons (e.g., H-4) to the furan-ring carbons (C-3a, C-7a) confirm the benzofuran core structure.

Comparison with Alternative Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Complete atomic connectivity in solution.Provides unambiguous bonding information; non-destructive.Requires relatively pure sample (>5 mg); can be time-consuming.
Mass Spectrometry Molecular weight and elemental formula (HRMS).Extremely sensitive (sub-microgram); provides fragmentation patterns.Does not provide direct information on atom-to-atom connectivity or stereochemistry.
X-ray Crystallography Definitive 3D structure in the solid state.Gold standard for absolute structure determination.Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state conformation may differ from the solution-state.

Experimental Protocols

The following are generalized protocols for acquiring 2D NMR data on a standard 500 MHz NMR spectrometer.

Sample Preparation
  • Compound: 5-10 mg of purified this compound.

  • Solvent: 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve the compound in the solvent within a standard 5 mm NMR tube. Ensure the sample is fully dissolved to prevent issues with magnetic field homogeneity.[8]

Data Acquisition
  • Instrument: 500 MHz NMR Spectrometer with a broadband probe.

  • Tuning and Shimming: The probe should be tuned to the ¹H and ¹³C frequencies. The magnetic field is shimmed on the deuterium lock signal of the solvent to achieve optimal resolution.[8]

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the spectral width and appropriate acquisition parameters.

  • ¹³C NMR: Acquire a standard 1D carbon spectrum.

2D NMR Experiments
  • gCOSY (Gradient-Selected COSY):

    • Pulse Program: cosygpqf or similar.

    • Spectral Width (F2 and F1): Set to cover all proton signals (e.g., 0-13 ppm).

    • Data Points (F2): 2048 (2k).

    • Increments (F1): 256-512.

    • Scans per Increment: 2-8.

    • Relaxation Delay: 1.5-2.0 s.

  • gHSQC (Gradient-Selected HSQC):

    • Pulse Program: hsqcedetgpsisp2.3 or similar phase-sensitive sequence.

    • Spectral Width (F2 - ¹H): Centered on the proton spectrum (e.g., 0-13 ppm).

    • Spectral Width (F1 - ¹³C): Set to cover all carbon signals (e.g., 0-180 ppm).

    • ¹J C-H Coupling Constant: Optimized for one-bond couplings (typically ~145 Hz).

    • Data Points (F2): 1024 (1k).

    • Increments (F1): 128-256.

    • Scans per Increment: 4-16.

    • Relaxation Delay: 1.5 s.

  • gHMBC (Gradient-Selected HMBC):

    • Pulse Program: hmbcgplpndqf or similar.

    • Spectral Width (F2 - ¹H): As per the ¹H spectrum.

    • Spectral Width (F1 - ¹³C): As per the ¹³C spectrum.

    • Long-Range Coupling Constant: Optimized for 2-3 bond couplings (typically 8-10 Hz).[6]

    • Data Points (F2): 2048 (2k).

    • Increments (F1): 256-512.

    • Scans per Increment: 8-64 (often requires more scans than HSQC).

    • Relaxation Delay: 2.0 s.

Conclusion

The structural confirmation of this compound is definitively achieved through the synergistic application of 2D NMR spectroscopy. COSY experiments establish the proton spin systems, HSQC assigns all protonated carbons, and HMBC provides the long-range correlations necessary to connect all molecular fragments, including quaternary carbons. This multi-faceted approach provides an unambiguous and detailed map of the molecule's covalent framework, demonstrating a standard and powerful methodology in modern chemical analysis.

References

Comparative Bioactivity of 2-(6-hydroxybenzofuran-3-yl)acetic acid and Its Analogs: An In-depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-(6-hydroxybenzofuran-3-yl)acetic acid and its structurally related analogs. The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate objective comparison and inform future drug discovery efforts.

Comparative Analysis of Bioactivities

The primary bioactivities associated with this compound and its analogs are their anti-inflammatory and antimicrobial effects. The following tables present a compilation of quantitative data from various studies to allow for a comparative assessment of their potency.

Table 1: Anti-inflammatory Activity of Benzofuran Derivatives

CompoundStructureBioactivity AssayIC50 (µM)Cell LinePositive Control
Compound 1 Aza-benzofuran derivativeNO Inhibition17.3RAW 264.7Celecoxib (IC50 = 32.1 µM)
Compound 4 Aza-benzofuran derivativeNO Inhibition16.5RAW 264.7Celecoxib (IC50 = 32.1 µM)
Compound 5d Piperazine/benzofuran hybridNO Inhibition52.23 ± 0.97RAW 264.7-
Fluorinated Benzofuran Derivative -IL-6 Secretion1.2 - 9.04Macrophages-
Fluorinated Benzofuran Derivative -NO Production2.4 - 5.2Macrophages-

Data sourced from multiple studies investigating the anti-inflammatory effects of various benzofuran derivatives.[2][4][5]

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundStructureActivityTarget OrganismMIC (µg/mL)
Compound 5 Oxa-benzofuran derivativeAntifungalPenicillium italicum12.5
Compound 6 Oxa-benzofuran derivativeAntifungalColletotrichum musae12.5 - 25
Compound 6a Benzofuran amide derivativeAntibacterial/AntifungalBroad SpectrumAs low as 6.25
Compound 6b Benzofuran amide derivativeAntibacterial/AntifungalBroad SpectrumAs low as 6.25
Compound 6f Benzofuran amide derivativeAntibacterial/AntifungalBroad SpectrumAs low as 6.25

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of the bioactivity of benzofuran derivatives.

1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay is a common in vitro model to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 mouse macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to adhere overnight.[4]

    • The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

    • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and co-incubated with the test compounds for 24 hours.

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

    • IC50 values are determined from dose-response curves.

  • Cytotoxicity Assessment: A parallel MTT assay is typically performed to ensure that the observed NO inhibition is not due to cytotoxic effects of the compounds.[4]

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Microorganisms: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.

  • Assay Procedure:

    • The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway and Workflow Visualization

The anti-inflammatory effects of many benzofuran derivatives are mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which are activated by inflammatory stimuli like LPS.[5]

G LPS-Induced Pro-inflammatory Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB iNOS iNOS NO NO iNOS->NO COX2 COX-2 PGs Prostaglandins COX2->PGs TNFa TNF-α Inflammation Inflammation TNFa->Inflammation IL6 IL-6 IL6->Inflammation NO->Inflammation PGs->Inflammation Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Gene->iNOS upregulates Gene->COX2 upregulates Gene->TNFa upregulates Gene->IL6 upregulates Benzofuran Benzofuran Derivatives Benzofuran->IKK inhibit Benzofuran->NFkB inhibit translocation

Caption: LPS-induced pro-inflammatory signaling and points of inhibition by benzofurans.

References

Unlocking the Therapeutic Potential of Benzofuran: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nuanced world of benzofuran derivatives reveals a versatile scaffold with significant therapeutic promise. Researchers, scientists, and drug development professionals are continuously exploring the structure-activity relationships (SAR) of these compounds to optimize their anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of various benzofuran derivatives, supported by quantitative data and detailed experimental protocols, to illuminate the path toward developing novel and potent therapeutic agents.

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural and synthetic compounds.[1][2] The inherent versatility of the benzofuran nucleus allows for a wide range of structural modifications, directly influencing its pharmacological activity.[3][4] This has led to the development of numerous derivatives with potent and selective biological effects.[1][2]

Comparative Anticancer Activity of Benzofuran Derivatives

Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[3][5] Their mechanisms of action are diverse and often involve the disruption of critical cellular processes such as tubulin polymerization and enzyme inhibition.[3]

A series of novel benzofuran derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values indicate higher potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
17i Benzofuran with specific substitutionsMCF-72.90 ± 0.32[6]
MGC-8035.85 ± 0.35[6]
H4602.06 ± 0.27[6]
A5495.74 ± 1.03[6]
THP-16.15 ± 0.49[6]
16 Benzofuran-N-aryl piperazine hybridA5490.12[7][8]
SGC79012.75[7][8]
50g 6-methoxy-benzofuran-2-carboxamide derivativeHCT-1160.87[9]
HeLa0.73[9]
HepG25.74[9]
A5490.57[9]
22d Oxindole-based benzofuran hybridMCF-73.41[9]
T-47D3.82[9]
22f Oxindole-based benzofuran hybridMCF-72.27[9]
T-47D7.80[9]
B4 Novel Benzofuran DerivativeMDA-MB-23254.51 ± 2.02 µg/mL[10]
B5 Novel Benzofuran DerivativeMDA-MB-23245.43 ± 1.05 µg/mL[10]
MCF-740.21 ± 3.01 µg/mL[10]
B7 Novel Benzofuran DerivativeMCF-756.77 ± 2.96 µg/mL[10]

Key SAR Insights for Anticancer Activity:

  • Hybrid molecules, such as those combining benzofuran with piperazine or oxindole moieties, have shown enhanced cytotoxic activity.[5][7][9]

  • The position and nature of substituents on the benzofuran ring are critical determinants of biological activity. For instance, the presence of a 6-methoxy group was found to be essential for high antiproliferative activity in a series of benzofuran-2-carboxamide derivatives.[9]

  • Ester or heterocyclic ring substitutions at the C-2 position of the benzofuran core have been identified as crucial for cytotoxic activity.[5][11]

Comparative Antimicrobial Activity of Benzofuran Derivatives

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[12][13]

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
1 Aza-benzofuranSalmonella typhimurium12.5[14]
Escherichia coli25[14]
Staphylococcus aureus12.5[14]
2 Aza-benzofuranStaphylococcus aureus25[14]
6 Benzofuran derivativePenicillium italicum12.5[14]
Colletotrichum musae12.5-25[14]
38 Benzofuran ketoximeStaphylococcus aureus0.039[15]
(with cyclobutyl group)Candida albicans0.625-2.5[15]

Key SAR Insights for Antimicrobial Activity:

  • The introduction of substituents at the 2-position phenyl group and the 5-position hydroxyl, halogen, and amino groups is closely related to the antibacterial activity of benzofurans.[11]

  • SAR studies have revealed that hydroxyl substituents at the C-3 and C-4 positions can result in good antibacterial activities.[15]

  • The fusion of benzofuran with other heterocyclic moieties like pyrazoline and thiazole can be essential for their antimicrobial activity.[15]

Comparative Anti-inflammatory Activity of Benzofuran Derivatives

Chronic inflammation is implicated in a wide range of diseases. Benzofuran derivatives have been investigated for their anti-inflammatory properties, often by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[16][17]

Compound IDSubstitution PatternAssayIC50 (µM)Reference
1 Aza-benzofuranNO Inhibition in LPS-stimulated RAW 264.7 cells17.3[14]
4 Aza-benzofuranNO Inhibition in LPS-stimulated RAW 264.7 cells16.5[14]
16 Benzofuran-N-aryl piperazine hybridNO Inhibition in LPS-stimulated RAW 264.7 cells5.28[7][8]
38 Benzofuran-N-aryl piperazine hybridNO Inhibition5.28[11]
5d Piperazine/benzofuran hybridNO Inhibition in LPS-stimulated RAW 264.7 cells52.23 ± 0.97[16]

Key SAR Insights for Anti-inflammatory Activity:

  • Structure–activity relationship analysis indicated that the presence of a double bond between C-2 and C-3 conferred superior anti-inflammatory activity in certain benzofuran derivatives.[14]

  • The presence of a keto-substituent has been shown to play an important role in the anti-inflammatory activity of some compounds.[7]

  • Hybridization of the benzofuran scaffold with moieties like piperazine has led to potent anti-inflammatory agents.[7][16]

Experimental Protocols

MTT Assay for Anticancer Activity

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Agar Well Diffusion Method for Antibacterial Activity

This method is used to assess the antimicrobial activity of chemical substances.

  • Media Preparation: Nutrient agar medium is prepared and sterilized by autoclaving.

  • Inoculation: The sterile agar is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized bacterial suspension.

  • Well Creation: Wells of a specific diameter are cut into the agar using a sterile borer.

  • Compound Application: A defined volume of the benzofuran derivative solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the benzofuran derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Addition: After incubation, the cell supernatant is collected, and Griess reagent is added.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite, a stable metabolite of NO, is determined from a standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.

Visualizing the Science

To better understand the relationships and processes involved in the study of benzofuran derivatives, the following diagrams have been generated.

SAR_Logic cluster_0 SAR Study Benzofuran Core Benzofuran Core Structural Modification Structural Modification Benzofuran Core->Structural Modification Derivative Library Derivative Library Structural Modification->Derivative Library Biological Screening Biological Screening Derivative Library->Biological Screening Activity Data Activity Data Biological Screening->Activity Data SAR Identification SAR Identification Activity Data->SAR Identification

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

Experimental_Workflow Start Start Synthesis of Derivatives Synthesis of Derivatives Start->Synthesis of Derivatives In vitro Screening In vitro Screening Synthesis of Derivatives->In vitro Screening Anticancer Assays Anticancer Assays In vitro Screening->Anticancer Assays Antimicrobial Assays Antimicrobial Assays In vitro Screening->Antimicrobial Assays Anti-inflammatory Assays Anti-inflammatory Assays In vitro Screening->Anti-inflammatory Assays Data Analysis Data Analysis Anticancer Assays->Data Analysis Antimicrobial Assays->Data Analysis Anti-inflammatory Assays->Data Analysis Lead Compound Identification Lead Compound Identification Data Analysis->Lead Compound Identification End End Lead Compound Identification->End

Caption: General experimental workflow for SAR studies of benzofuran derivatives.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Gene Expression Gene Expression Nucleus->Gene Expression Inflammatory Mediators (NO, COX-2) Inflammatory Mediators (NO, COX-2) Gene Expression->Inflammatory Mediators (NO, COX-2) Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->IKK Benzofuran Derivative->NF-κB

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

References

A Comparative Guide: 2-(6-hydroxybenzofuran-3-yl)acetic acid and Known GPR40/FFA1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to GPR40/FFA1: A Therapeutic Target

GPR40, or FFA1, is a G protein-coupled receptor that is predominantly expressed in pancreatic β-cells and intestinal L-cells. It is activated by medium and long-chain free fatty acids (FFAs). The activation of GPR40 in pancreatic β-cells leads to an increase in intracellular calcium levels, which in turn potentiates glucose-stimulated insulin secretion. This central role in metabolic regulation has made GPR40 an attractive therapeutic target for type 2 diabetes. While agonists of GPR40 have been developed to enhance insulin secretion, antagonists are valuable tools for research and are being explored for conditions where excessive FFA signaling might be detrimental.

GPR40 Signaling Pathway

Upon binding of an agonist, GPR40 couples to the Gαq/11 subunit of the heterotrimeric G protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in the potentiation of insulin secretion.

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPR40 GPR40/FFA1 Agonist->GPR40 Binds to G_protein Gαq/11 GPR40->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R G_protein->PLC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Insulin_Secretion Potentiation of Insulin Secretion Ca2+->Insulin_Secretion Triggers

Caption: GPR40/FFA1 Signaling Pathway.

Comparison with Known GPR40/FFA1 Inhibitors

While inhibitory data for "2-(6-hydroxybenzofuran-3-yl)acetic acid" is not available, we can compare its potential activity with the well-characterized GPR40 antagonist, DC260126 . The benzofuran scaffold is a key structural motif in many GPR40 modulators. Structure-activity relationship (SAR) studies on various series of GPR40 agonists and antagonists have highlighted the importance of an acidic headgroup (like the acetic acid in the query compound), a central aromatic core, and a lipophilic tail for receptor interaction. The specific substitutions on the benzofuran ring, such as the hydroxyl group at the 6-position, would be critical in determining the precise mode of interaction and whether the compound acts as an agonist or antagonist.

CompoundTargetAssay TypeAgonist/AntagonistIC50 (µM)Reference
DC260126 GPR40/FFA1Calcium MobilizationAntagonist5.96 (vs. oleic acid)[1]
This compound GPR40/FFA1 (putative)-(putative antagonist)Not Available-

Experimental Protocols

To assess the inhibitory activity of "this compound" against GPR40/FFA1, a calcium mobilization assay is a standard and robust method.

Calcium Mobilization Assay

Objective: To measure the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a known GPR40 agonist.

Materials:

  • HEK293 cells stably expressing human GPR40/FFA1.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Known GPR40 agonist (e.g., oleic acid or a synthetic agonist like GW9508).

  • Test compound ("this compound").

  • Known GPR40 antagonist (e.g., DC260126) as a positive control.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with an automated injection system.

Procedure:

  • Cell Culture: Culture the GPR40-expressing HEK293 cells in appropriate medium until they reach a suitable confluency.

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading buffer. Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compound, the known antagonist (DC260126), and the known agonist in assay buffer in a separate compound plate.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compound or control antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the cell plate in the fluorescence microplate reader and establish a baseline fluorescence reading.

    • Inject the GPR40 agonist into the wells and immediately begin kinetic fluorescence measurements (e.g., readings every 1-2 seconds for 60-120 seconds).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The inhibitory effect of the test compound is calculated as the percentage reduction of the agonist-induced calcium signal. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Calcium_Mobilization_Workflow Cell_Culture 1. Culture GPR40-expressing HEK293 cells Cell_Plating 2. Seed cells into microplates Cell_Culture->Cell_Plating Dye_Loading 3. Load cells with Fluo-4 AM Cell_Plating->Dye_Loading Incubation 5. Incubate cells with test compound/antagonist Dye_Loading->Incubation Compound_Prep 4. Prepare test and control compounds Compound_Prep->Incubation Fluorescence_Reading 6. Measure baseline fluorescence Incubation->Fluorescence_Reading Agonist_Injection 7. Inject GPR40 agonist Fluorescence_Reading->Agonist_Injection Kinetic_Reading 8. Record kinetic fluorescence changes Agonist_Injection->Kinetic_Reading Data_Analysis 9. Calculate % inhibition and IC50 Kinetic_Reading->Data_Analysis

Caption: Workflow for a Calcium Mobilization Assay.

Conclusion

Based on its chemical structure, "this compound" is a plausible candidate for modulation of GPR40/FFA1. To ascertain its inhibitory potential and to enable a direct comparison with known antagonists like DC260126, experimental validation using assays such as the calcium mobilization protocol detailed above is essential. Such studies would elucidate its potency (IC50) and provide valuable insights into the structure-activity relationships of benzofuran-based GPR40 inhibitors, contributing to the development of novel therapeutics for metabolic diseases.

References

A Comparative Cross-Validation of 2-(6-hydroxybenzofuran-3-yl)acetic acid Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the experimental findings for structural analogs of 2-(6-hydroxybenzofuran-3-yl)acetic acid. Due to the limited publicly available data on the specified molecule, this guide focuses on the biological activities of closely related benzofuran derivatives, offering a valuable cross-validation resource for researchers in drug discovery and development. The information presented herein is collated from various preclinical studies and aims to provide a clear, objective comparison of the therapeutic potential of the benzofuran scaffold across different biological targets.

Comparative Analysis of Biological Activities

The benzofuran core is a versatile scaffold that has been explored for a wide range of therapeutic applications. This section summarizes the quantitative data from various studies on benzofuran derivatives, highlighting their potential in neuroprotection, anti-inflammatory, and anticancer applications.

Neuroprotective and Antioxidant Activity

Several studies have investigated the neuroprotective and antioxidant properties of benzofuran derivatives. The following table summarizes the key findings for selected compounds compared to standard references.

Compound/AnalogAssay TypeKey ParameterResultReference CompoundReference Result
Benzofuran-2-carboxamide derivative (1f) NMDA-induced excitotoxicityCell ViabilityComparable to Memantine at 30 µMMemantineNot specified
Benzofuran-2-carboxamide derivative (1j) NMDA-induced excitotoxicityCell ViabilityMarked anti-excitotoxic effects at 100 & 300 µM--
Benzofuran-2-carboxamide derivative (1j) DPPH radical scavengingActivityModerate--
Benzofuran-2-carboxamide derivative (1j) Lipid peroxidation inhibitionActivityAppreciable--
5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) Antioxidant ActivityActivityBetter than Trolox CTrolox CNot specified
Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has been evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Compound/AnalogCell LineKey ParameterIC₅₀ Value (µM)Positive ControlPositive Control IC₅₀ (µM)
Aza-benzofuran derivative (1) RAW 264.7NO Inhibition17.3Celecoxib32.1
Aza-benzofuran derivative (3) RAW 264.7NO Inhibition16.5Celecoxib32.1
2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1) NeutrophilRespiratory Burst4.15 ± 0.07--
2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2) NeutrophilRespiratory Burst5.96 ± 0.37--
Anticancer Activity

The cytotoxic effects of various benzofuran derivatives have been assessed against a range of human cancer cell lines. The IC₅₀ values from these studies are presented below.

Compound/AnalogCell LineKey ParameterIC₅₀ Value (µM)Reference DrugReference Drug IC₅₀ (µM)
4,6-di(benzyloxy)-3-phenylbenzofuran (5a) -Pin1 Inhibition0.874JugloneNot specified
Benzofuran-2-carboxamide derivative (50g) HCT-116Cytotoxicity0.87--
Benzofuran-2-carboxamide derivative (50g) HeLaCytotoxicity0.73--
Benzofuran-2-carboxamide derivative (50g) HepG2Cytotoxicity5.74--
Benzofuran-2-carboxamide derivative (50g) A549Cytotoxicity0.57--
3-methylbenzofuran derivative (16b) A549Cytotoxicity1.48Staurosporine1.52
Bromo derivative (14c) HCT116Cytotoxicity3.27--

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental findings. This section outlines the protocols for the key assays mentioned in the comparative data tables.

Neuroprotective Activity Assay (NMDA-Induced Excitotoxicity)

This assay evaluates the ability of a compound to protect primary cultured rat cortical neurons from excitotoxic damage induced by N-methyl-D-aspartate (NMDA).[1]

  • Cell Culture : Primary cortical neurons are isolated from rat embryos and cultured in appropriate media.

  • Compound Treatment : Cultured neurons are pre-treated with various concentrations of the test compounds for a specified duration.

  • NMDA Induction : Excitotoxicity is induced by exposing the neurons to a specific concentration of NMDA.

  • Viability Assessment : Cell viability is measured using a quantitative method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses mitochondrial function.

  • Data Analysis : The neuroprotective effect is quantified by comparing the viability of compound-treated cells to that of NMDA-treated control cells.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable free radical DPPH.

  • Reaction Mixture : A solution of the test compound at various concentrations is mixed with a solution of DPPH in a suitable solvent (e.g., methanol).

  • Incubation : The mixture is incubated in the dark for a specified period.

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Calculation : The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of a compound to inhibit the oxidation of lipids, often using rat brain homogenates.[2]

  • Tissue Preparation : Rat brain tissue is homogenized in a suitable buffer.

  • Induction of Peroxidation : Lipid peroxidation is initiated by adding an inducing agent, such as ferrous sulfate and ascorbic acid.

  • Compound Treatment : The homogenate is incubated with the test compound at various concentrations.

  • Quantification of Peroxidation : The extent of lipid peroxidation is determined by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, typically using the thiobarbituric acid reactive substances (TBARS) assay.

  • Data Analysis : The inhibitory effect of the compound is calculated by comparing the MDA levels in the treated samples to those in the control samples.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[3]

  • Cell Culture and Seeding : RAW 264.7 cells are cultured and seeded in 96-well plates.

  • Compound and LPS Treatment : Cells are treated with various concentrations of the test compound in the presence of LPS to induce NO production.

  • Incubation : The cells are incubated for a specified period (e.g., 24 hours).

  • Nitrite Measurement : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis : The inhibitory effect on NO production is calculated by comparing the nitrite concentrations in the compound-treated wells to those in the LPS-stimulated control wells.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm).

  • IC₅₀ Determination : The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_Neuroprotection cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Primary Cortical Neuron Culture B Pre-treat with Test Compound A->B C Induce Excitotoxicity (NMDA) B->C D Assess Cell Viability (MTT Assay) C->D E Calculate Neuroprotection D->E

Workflow for NMDA-Induced Excitotoxicity Assay.

Experimental_Workflow_Anti_Inflammatory cluster_cell_prep Cell Preparation cluster_stimulation Stimulation & Treatment cluster_measurement Measurement & Analysis A RAW 264.7 Macrophage Culture & Seeding B Treat with Test Compound + LPS Stimulation A->B C Measure Nitrite Levels (Griess Assay) B->C D Calculate NO Inhibition C->D

Workflow for Nitric Oxide Inhibition Assay.

Signaling_Pathway_Inflammation cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus iNOS_Gene iNOS Gene Transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Benzofuran Benzofuran Derivatives Benzofuran->NFkB

Simplified NF-κB Signaling Pathway in Macrophages.

Conclusion

While direct experimental data for "this compound" remains limited in the public domain, the extensive research on its structural analogs reveals the significant therapeutic potential of the benzofuran scaffold. The comparative data presented in this guide demonstrate promising activities across neuroprotection, anti-inflammation, and oncology. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers aiming to validate and expand upon these findings. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their efficacy and selectivity for various therapeutic targets.

References

Benchmarking "2-(6-hydroxybenzofuran-3-yl)acetic acid" Derivatives Against Standard of Care in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of "2-(6-hydroxybenzofuran-3-yl)acetic acid" derivatives, a promising class of G protein-coupled receptor 40 (GPR40) agonists, against the established standard of care for type 2 diabetes. As a key example of this class, we will focus on Fasiglifam (TAK-875) , a compound that has undergone extensive clinical investigation. The primary comparator from the standard of care will be Glimepiride , a widely prescribed sulfonylurea. This guide will delve into their mechanisms of action, present comparative in vitro and in vivo data, and provide detailed experimental protocols for key assays.

Executive Summary

Derivatives of "this compound," such as TAK-875, represent a novel approach to managing type 2 diabetes by targeting the GPR40 receptor. This mechanism offers the potential for glucose-dependent insulin secretion, thereby minimizing the risk of hypoglycemia, a significant side effect associated with traditional insulin secretagogues like sulfonylureas. Clinical data has shown that TAK-875 can achieve glycemic control comparable to glimepiride, with a significantly lower incidence of hypoglycemic events.[1][2] This guide provides the foundational data and methodologies to facilitate further research and development in this promising area.

Mechanism of Action

The fundamental difference between these two classes of drugs lies in their molecular targets and signaling pathways.

This compound derivatives (e.g., TAK-875) act as agonists for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[3][4] GPR40 is highly expressed in pancreatic β-cells.[2] Upon agonist binding, GPR40 couples to the Gαq/11 subunit, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 stimulates the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration, which in turn potentiates glucose-stimulated insulin secretion.[2][5][6]

Glimepiride , a second-generation sulfonylurea, stimulates insulin release by blocking ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cell membrane.[7][8][9] It binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[7][10] This binding leads to the closure of the channel, causing membrane depolarization. The change in membrane potential opens voltage-dependent calcium channels, resulting in an influx of calcium and subsequent exocytosis of insulin-containing granules.[8] This action is largely independent of ambient glucose levels, which contributes to the risk of hypoglycemia.[6]

Signaling Pathway Diagrams

GPR40_Signaling_Pathway cluster_membrane Cell Membrane GPR40 GPR40/FFA1 Receptor G_protein Gαq/11 GPR40->G_protein Activates TAK_875 TAK-875 (Benzofuran Derivative) TAK_875->GPR40 Binds to PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Insulin_secretion Glucose-Dependent Insulin Secretion Ca_release->Insulin_secretion Potentiates

Caption: GPR40 signaling pathway activated by TAK-875.

KATP_Channel_Signaling_Pathway cluster_membrane Cell Membrane KATP_channel K-ATP Channel (SUR1/Kir6.2) Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to Glimepiride Glimepiride Glimepiride->KATP_channel Blocks Ca_channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediates Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers

Caption: K-ATP channel signaling pathway inhibited by Glimepiride.

In Vitro Data Comparison

The following table summarizes the in vitro potency of TAK-875 and Glimepiride in relevant cellular assays.

ParameterTAK-875GlimepirideAssay Description
Target GPR40/FFA1K-ATP Channel (SUR1/Kir6.2)Primary molecular target for each compound.
EC50 (GPR40 Agonism) 72 nMNot ApplicableConcentration for 50% maximal response in a calcium flux assay in CHO cells expressing human GPR40.[3]
IC50 (K-ATP Channel Block) Not Applicable3.0 nM (SUR1)Concentration for 50% inhibition of recombinant K-ATP channels (Kir6.2/SUR1) expressed in Xenopus oocytes.[11]

In Vivo and Clinical Data Comparison

This table presents a comparison of in vivo efficacy and clinical outcomes for TAK-875 and Glimepiride.

ParameterTAK-875GlimepirideStudy Description
Oral Glucose Tolerance Test (OGTT) in Diabetic Rats Significant improvement in glucose tolerance and augmented insulin secretion at 1-10 mg/kg.[12]-Preclinical evaluation of in vivo efficacy.
Fasting Hyperglycemia in ZDF Rats 10 mg/kg p.o. significantly increased plasma insulin and reduced fasting hyperglycemia.[3]-Assessment of effect on fasting blood glucose in a diabetic animal model.
Change in HbA1c from Baseline (12-week Phase 2 Trial) -1.12% (50 mg dose)-1.05% (4 mg dose)Randomized, double-blind, placebo-controlled trial in patients with type 2 diabetes.[1]
Incidence of Hypoglycemia (12-week Phase 2 Trial) 2% (all doses)19%Significantly lower incidence of hypoglycemic events compared to glimepiride.[1]
Adverse Events (12-week Phase 2 Trial) 49% (all doses)61%Overall incidence of treatment-emergent adverse events.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vitro Calcium Mobilization Assay for GPR40 Agonist Potency

Calcium_Flux_Assay_Workflow start Start cell_culture Culture CHO cells stably expressing human GPR40 start->cell_culture plating Plate cells in a 384-well plate (25,000 cells/well) cell_culture->plating dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plating->dye_loading incubation Incubate for 1 hour at 37°C dye_loading->incubation compound_addition Add serial dilutions of TAK-875 or test compound incubation->compound_addition measurement Measure fluorescence intensity using a FLIPR instrument compound_addition->measurement analysis Calculate EC50 values from dose-response curves measurement->analysis end End analysis->end

Caption: Workflow for the in vitro calcium mobilization assay.

Protocol:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human GPR40 receptor in appropriate growth medium.

  • Cell Plating: Seed the cells into a 384-well black-walled, clear-bottom plate at a density of 25,000 cells per well and incubate overnight.

  • Dye Loading: Wash the cells with a buffered saline solution and then load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1 hour at 37°C to allow for dye uptake.

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., "this compound" derivative) and a positive control (e.g., linoleic acid). Add the compounds to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets

GSIS_Assay_Workflow start Start islet_isolation Isolate pancreatic islets from rodents (e.g., rats, mice) start->islet_isolation preincubation Pre-incubate islets in low glucose (e.g., 2.8 mM) Krebs-Ringer bicarbonate buffer (KRBB) islet_isolation->preincubation treatment_low Incubate a subset of islets in low glucose KRBB with or without the test compound preincubation->treatment_low treatment_high Incubate another subset of islets in high glucose (e.g., 16.7 mM) KRBB with or without the test compound preincubation->treatment_high supernatant_collection Collect the supernatant from each well after incubation treatment_low->supernatant_collection treatment_high->supernatant_collection insulin_measurement Measure insulin concentration in the supernatant using ELISA supernatant_collection->insulin_measurement analysis Compare insulin secretion between treatment groups insulin_measurement->analysis end End analysis->end

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Protocol:

  • Islet Isolation: Isolate pancreatic islets from rodents (e.g., Wistar rats or C57BL/6 mice) using a collagenase digestion method.

  • Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size and pre-incubate them in Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

  • Stimulation: Transfer groups of islets (e.g., 10 islets per well) to a multi-well plate. Incubate the islets in:

    • KRBB with low glucose (basal secretion).

    • KRBB with high glucose (e.g., 16.7 mM) to stimulate insulin secretion.

    • KRBB with high glucose plus the test compound at various concentrations.

  • Incubation: Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit.

  • Data Analysis: Normalize the insulin secretion data (e.g., to total insulin content or DNA content) and compare the effects of the test compound on glucose-stimulated insulin secretion.

Conclusion

The "this compound" scaffold has proven to be a valuable starting point for the development of potent and selective GPR40 agonists for the treatment of type 2 diabetes. The representative compound, TAK-875, demonstrates a clear advantage over the standard of care sulfonylurea, glimepiride, in terms of a reduced risk of hypoglycemia, while maintaining comparable glycemic control. The data and protocols presented in this guide offer a robust framework for the continued exploration and optimization of this promising class of therapeutic agents. Further research should focus on understanding and mitigating any potential off-target effects to fully realize the therapeutic potential of GPR40 agonism.

References

Head-to-head comparison of different synthetic routes to benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of benzofurans, a crucial heterocyclic scaffold in medicinal chemistry and materials science, requires a detailed comparison of the various synthetic strategies available. This guide provides an objective analysis of prominent synthetic routes, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.

Comparative Overview of Benzofuran Synthetic Routes

The choice of synthetic strategy for benzofuran derivatives depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and tolerance to functional groups. Below is a summary of common and modern synthetic routes, highlighting their key characteristics.

Synthetic Route Key Transformation Typical Starting Materials Catalyst/Key Reagents General Yields Advantages Disadvantages
Palladium-Catalyzed Heck Reaction Intramolecular oxidative addition and cyclizationo-Alkenylphenols or their precursorsPd(OAc)₂, PdCl₂(PPh₃)₂, etc.Good to ExcellentHigh functional group tolerance; convergent.[1][2][3]Requires pre-functionalized substrates; catalyst cost.
Palladium/Copper-Catalyzed Sonogashira Coupling Alkyne coupling followed by intramolecular cyclizationo-Halophenols, Terminal alkynesPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Good to ExcellentOne-pot procedures available; good substrate scope.[2][4][5]Catalyst sensitivity; potential for side reactions.
Intramolecular Wittig Reaction Ylide formation and intramolecular cyclization with an ester or acyl groupo-Hydroxybenzyltriphenylphosphonium salts, Acyl chloridesStrong base, Tributylphosphine (Bu₃P)GoodMild reaction conditions; one-step procedure.[6][7][8]Stoichiometric phosphine oxide byproduct.[1][2]
Perkin Rearrangement Base-catalyzed ring contraction of a coumarin3-HalocoumarinsBase (e.g., NaOH, Et₃N)High to QuantitativeSimple procedure; readily available starting materials.[9][10]Primarily yields benzofuran-2-carboxylic acids.[11]
Copper-Catalyzed Annulation Intramolecular C-O bond formationo-Alkynylphenols, o-Hydroxy aldehydes with alkynesCuI, CuBr, Cu(OAc)₂Moderate to HighOften ligand-free; can be environmentally benign.[1][2]Can require high temperatures; substrate-dependent.
Green Approaches (Microwave/Flow) Various (Heck, Sonogashira, Perkin etc.)Varies depending on the core reactionVariesGood to ExcellentDrastically reduced reaction times; improved yields and safety.[4][9][12][13]Requires specialized equipment.

In-Depth Analysis of Key Synthetic Routes

Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for constructing the benzofuran ring system. The process typically involves the palladium-catalyzed cyclization of an o-alkenylphenol. This method is valued for its ability to create complex, substituted benzofurans.[1][2][3]

A representative procedure involves the intramolecular Heck reaction to form the benzofuran core. To a solution of the appropriate o-alkenylphenol precursor in a suitable solvent (e.g., DMF or acetonitrile), a palladium catalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ (typically 5-10 mol%) and a base (e.g., K₂CO₃, Et₃N) are added. The mixture is heated, often under an inert atmosphere, until the reaction is complete as monitored by TLC. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired benzofuran derivative.

cluster_start Starting Materials cluster_catalyst Catalytic Cycle cluster_end Product Start_Phenol o-Alkenylphenol OxAdd Oxidative Addition Start_Phenol->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Cyclization Intramolecular Carbopalladation OxAdd->Cyclization Elimination β-Hydride Elimination Cyclization->Elimination RedElim Reductive Elimination Elimination->RedElim End_Product Benzofuran Derivative Elimination->End_Product RedElim->Pd0 Regeneration

Caption: General catalytic cycle for the intramolecular Heck synthesis of benzofurans.

Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This route offers a convergent and often one-pot synthesis of 2,3-disubstituted benzofurans. The reaction proceeds via a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[2] Microwave irradiation can significantly accelerate this process, leading to higher yields and shorter reaction times.[4]

In a microwave process vial, 2-iodophenol (1.0 equiv.), a terminal alkyne (1.1 equiv.), an aryl iodide (1.2 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%) are combined. A solvent such as DMF or dioxane and a base like triethylamine or piperidine are added. The vial is sealed and subjected to microwave irradiation at a specified temperature (e.g., 100-140 °C) for a short duration (e.g., 15-30 minutes). After the reaction, the mixture is cooled, filtered, and the solvent is removed in vacuo. The residue is then purified using column chromatography to afford the 2,3-disubstituted benzofuran.

Start_Phenol o-Iodophenol Step1 Sonogashira Coupling (Pd/Cu Catalysis) Start_Phenol->Step1 Start_Alkyne Terminal Alkyne Start_Alkyne->Step1 Start_Aryl Aryl Halide Step2 Intramolecular Cyclization Start_Aryl->Step2 Intermediate o-Alkynylphenol Intermediate Step1->Intermediate Intermediate->Step2 End_Product 2,3-Disubstituted Benzofuran Step2->End_Product

Caption: One-pot, three-component synthesis of benzofurans via Sonogashira coupling.

Intramolecular Wittig Reaction

The intramolecular Wittig reaction provides a direct route to benzofurans from readily accessible starting materials. The key step is the reaction of an in-situ generated phosphorus ylide with an ester or acyl group, leading to the formation of the furan ring.[1][2] This method is known for its mild conditions and efficiency.[6][7]

To a solution of an o-hydroxy-substituted Michael acceptor (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂), tributylphosphine (Bu₃P, 1.1 equiv) is added, and the mixture is stirred for approximately 30 minutes under an inert atmosphere. Subsequently, an acyl chloride (1.0 equiv) and triethylamine (Et₃N, 1.3 equiv) are added. The reaction is stirred at room temperature for 1-2 hours. Upon completion, the solvent is evaporated, and the resulting crude product is purified by flash column chromatography to yield the functionalized benzofuran.

Start_1 o-Hydroxy Michael Acceptor Step_1 Phospha-Michael Addition Start_1->Step_1 Start_2 Acyl Chloride Step_2 Ylide Formation Start_2->Step_2 Reagent_1 Bu₃P Reagent_1->Step_1 Reagent_2 Et₃N Reagent_2->Step_2 Intermediate_1 Phosphonium Betaine Step_1->Intermediate_1 Intermediate_1->Step_2 Intermediate_2 Phosphorus Ylide Step_2->Intermediate_2 Step_3 Intramolecular Wittig Reaction Intermediate_2->Step_3 End_Product Functionalized Benzofuran Step_3->End_Product

Caption: Stepwise mechanism for benzofuran synthesis via intramolecular Wittig reaction.

Perkin Rearrangement

A classic method, the Perkin rearrangement, involves the base-catalyzed conversion of 3-halocoumarins into benzofuran-2-carboxylic acids.[10][14] This ring contraction reaction is robust and typically proceeds in very high yields. The use of microwave assistance can reduce the reaction time from hours to minutes.[9][11]

A 3-bromocoumarin (1.0 equiv.) is dissolved in ethanol in a microwave reaction vessel. An aqueous solution of sodium hydroxide (e.g., 2 M) is added. The vessel is sealed and subjected to microwave irradiation at a set power (e.g., 300 W) and temperature (e.g., 79 °C) for 5 minutes. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the pure benzofuran-2-carboxylic acid in high yield.

Start 3-Halocoumarin Step1 Lactone Ring Opening Start->Step1 Reagent Base (e.g., OH⁻) Reagent->Step1 Intermediate1 Carboxylate and Phenoxide Step1->Intermediate1 Step2 Intramolecular Nucleophilic Attack Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 Rearrangement & Protonation Intermediate2->Step3 Product Benzofuran-2-carboxylic acid Step3->Product

Caption: Mechanistic pathway of the Perkin rearrangement for benzofuran synthesis.

Modern and Green Synthetic Strategies

The development of sustainable synthetic methods has become a priority. In benzofuran synthesis, this is reflected in the adoption of techniques that reduce energy consumption, minimize waste, and use less hazardous materials.

  • Microwave-Assisted Synthesis : As demonstrated in the Sonogashira and Perkin reactions, microwave irradiation can dramatically shorten reaction times and improve yields by providing efficient and uniform heating.[4][9][15]

  • Flow Chemistry : Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters compared to traditional batch methods.[12][13][16] A telescoped flow synthesis of benzofurans starting from nitroalkanes and O-acetyl salicylaldehydes has been reported, avoiding the isolation of intermediates and improving overall efficiency.[13][17]

  • Green Catalysts and Solvents : Research has focused on using more environmentally friendly catalysts, such as copper iodide in deep eutectic solvents, to promote benzofuran synthesis.[1][2] Other approaches explore catalyst-free reactions or the use of water as a solvent.[18][19]

These modern approaches are not entirely new chemistries but rather significant technological improvements on established routes, making the synthesis of benzofurans more efficient, safer, and more sustainable.[20]

References

A Comparative Guide to the Isomeric Differentiation of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of substituted benzofurans is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Therefore, robust analytical methodologies are required to unambiguously differentiate between them. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for isomeric differentiation.

Chromatographic and Mass Spectrometric Techniques

Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are cornerstone techniques for separating and identifying benzofuran isomers. The separation is typically based on differences in physicochemical properties which influence their retention time, while mass spectrometry provides structural information based on mass-to-charge ratio and fragmentation patterns.

Data Presentation: Performance Comparison

The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte. The following tables summarize quantitative data from studies differentiating various substituted benzofuran isomers.

Table 1: GC-MS Differentiation of Positional Isomers (Aminopropyl)benzofurans

CompoundIsomerDerivatizing AgentRetention Time (min)Key Differentiating Feature
APB5-APBHeptafluorobutyric anhydride (HFBA)9.58Retention Time[1][2]
APB6-APBHeptafluorobutyric anhydride (HFBA)9.85Retention Time[1][2]
MAPB5-MAPBHeptafluorobutyric anhydride (HFBA)10.11Retention Time[1][2]
MAPB6-MAPBHeptafluorobutyric anhydride (HFBA)10.35Retention Time[1][2]

Table 2: Tandem MS Differentiation of Linear vs. Angular Benzofurazan Isomers

Isomer TypeCharacteristic Fragment Ion (m/z)Relative AbundanceKey Differentiating Feature
Linear80LowLow abundance of m/z 80 fragment[3]
Angular80HighEnhanced abundance of m/z 80 fragment[3]

Table 3: General Performance Metrics: HPLC-UV vs. GC-MS for a Benzofuran Derivative

Validation ParameterHPLC-UVGC-MS
Linearity Range (µg/mL) 0.5 - 1000.05 - 50
Correlation Coefficient (r²) 0.99980.9995
Accuracy (Recovery %) 99.2 - 100.599.8 - 101.5
Precision (Intraday %RSD) < 1.0< 2.0
Limit of Detection (LOD, µg/mL) 0.150.02
Limit of Quantification (LOQ, µg/mL) 0.50.05
Data adapted from a study on 2-(2-thienyl)benzofuran.[4]
Experimental Protocols

Protocol 1: GC-MS Analysis of Aminopropyl)benzofuran Isomers [1][2]

  • Sample Preparation: Perform solid-phase extraction of the sample (e.g., from a urine matrix).

  • Derivatization: Evaporate the eluate to dryness. Add 50 µL of ethyl acetate and 30 µL of heptafluorobutyric anhydride (HFBA). Heat at 60°C for 20 minutes. Evaporate the mixture and reconstitute the residue in 100 µL of ethyl acetate.

  • GC-MS System: A capillary gas chromatograph coupled to a mass spectrometer.

  • Column: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 310°C at a rate of 20°C/min, and hold for 8 minutes.

  • Injector: Set to 280°C in splitless mode.

  • MS Detection (EI): Use electron ionization at 70 eV. Scan over a mass range of m/z 50-550.

  • Differentiation: Compare the retention times of the derivatized isomers for identification.

Protocol 2: LC-MS/MS Analysis for Isomer Differentiation [5]

  • Sample Preparation: Dissolve the benzofuran isomer mixture in a suitable solvent (e.g., methanol/water).

  • LC System: A high-performance liquid chromatograph.

  • Column: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is common.

  • MS/MS System: A tandem mass spectrometer (e.g., Q-TOF or ion trap).

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Perform MS/MS analysis by selecting the protonated molecular ion [M+H]⁺ as the precursor.

  • Collision-Induced Dissociation (CID): Apply varying collision energies to induce fragmentation.

  • Differentiation: Analyze the resulting fragmentation patterns. Isomers will often yield unique fragment ions or different relative abundances of common fragments.

Visualization: Analytical Workflow

The following diagram illustrates a typical workflow for separating and identifying substituted benzofuran isomers using hyphenated techniques.

G cluster_prep Sample Preparation cluster_data Data Analysis Sample Isomer Mixture Extraction Extraction / Purification Sample->Extraction Deriv Derivatization (Optional for GC) Extraction->Deriv LC Liquid Chromatography (LC) Extraction->LC GC Gas Chromatography (GC) Deriv->GC MS Mass Spectrometry (MS) GC->MS Ionization RT Retention Time Comparison GC->RT LC->MS Ionization LC->RT MSMS Tandem MS (MS/MS) MS->MSMS Frag Fragmentation Pattern Analysis MSMS->Frag

Caption: General workflow for isomeric differentiation using chromatography and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of isomers.[6] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the differentiation of constitutional isomers and stereoisomers based on chemical shifts, signal multiplicities, and coupling constants.[7][8]

Data Presentation: NMR-Based Differentiation

Table 4: ¹H NMR Differentiation of cis and trans Dihydrobenzofuran Isomers

IsomerProtonsCoupling Constant (J, Hz)Key Differentiating Feature
trans (6a)H-2, H-36.2Smaller J value indicates trans configuration[7]
cis (6b)H-2, H-38.8Larger J value indicates cis configuration[7]

Table 5: ¹³C NMR Chemical Shift Comparison for Isopropyldibenzofuran Isomers

Carbon Position1-isopropyldibenzofuran (ppm)2-isopropyldibenzofuran (ppm)3-isopropyldibenzofuran (ppm)4-isopropyldibenzofuran (ppm)
C-1143.2123.6123.1127.8
C-2120.3146.7120.5120.8
C-3122.3111.0146.4122.5
C-4111.5120.4111.3140.7
C-4a155.6156.0155.9152.0
Data from a study on isopropyldibenzofurans, demonstrating distinct chemical shifts for each positional isomer.[9]
Experimental Protocols

Protocol 3: ¹H and ¹³C NMR Analysis [10][11]

  • Sample Preparation: Dissolve 5-10 mg of the purified benzofuran isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: Filter the solution through a small glass wool plug into a clean NMR tube to remove any particulate matter.

  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Perform 2D experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) for unequivocal signal assignment.

  • Differentiation: Compare the chemical shifts (δ), coupling constants (J), and signal multiplicities. The number of unique signals can also differentiate isomers with different symmetry.[8]

Visualization: Principle of NMR Differentiation

The diagram below illustrates how differences in the local chemical environment of two isomers lead to distinct and identifiable NMR spectra.

G IsomerA Isomer A (e.g., trans) EnvA Unique electronic environment for Hₐ IsomerA->EnvA IsomerB Isomer B (e.g., cis) EnvB Different electronic environment for Hₐ' IsomerB->EnvB SpecA Distinct Chemical Shift (δ₁) Unique Coupling (J₁) EnvA->SpecA Yields SpecB Distinct Chemical Shift (δ₂) Unique Coupling (J₂) EnvB->SpecB Yields

References

Safety Operating Guide

Proper Disposal of 2-(6-hydroxybenzofuran-3-yl)acetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-(6-hydroxybenzofuran-3-yl)acetic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should follow these procedural steps to manage and dispose of this chemical waste effectively.

Hazard Profile and Immediate Safety Precautions

This compound is classified as a hazardous substance. Based on available safety data for the compound and its close structural analogs, it is considered harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]

Before handling for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Hazard Information

The following table summarizes the key hazard statements associated with this compound and related compounds.

Hazard ClassHazard StatementPrecautionary Statement Examples
Acute Toxicity, OralH302: Harmful if swallowedP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/IrritationH315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Toxicity, InhalationH332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
Specific target organ toxicity (single exposure)H335: May cause respiratory irritationP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Data is compiled from safety information for this compound and its methyl ester analog.[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

The primary disposal route for this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect solid this compound waste in a dedicated container, separate from liquid waste.

  • Liquid Waste: If the compound is dissolved in a solvent, it must be segregated based on the solvent type. As this compound is a non-halogenated organic compound, it should be collected in a container designated for non-halogenated organic waste .

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong bases, or amines.[2]

Step 2: Waste Container Selection and Labeling

  • Container: Use a high-density polyethylene (HDPE) container that is in good condition and has a secure, leak-proof screw cap.

  • Labeling: The container must be clearly and accurately labeled as soon as the first particle of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The specific hazards: "Irritant, Harmful "

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area within your laboratory. This area must be at or near the point of waste generation.

  • The SAA must provide secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.

  • Keep the waste container securely closed at all times, except when adding waste.

Step 4: Arranging for Waste Pickup

  • Once the waste container is full (do not overfill, typically to 90% capacity) or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Disposal Workflow Visualization

The following diagram illustrates the key stages in the proper disposal of this compound.

G A Start: Generation of This compound Waste B Is the waste solid or liquid? A->B C Collect in dedicated 'Solid Organic Waste' container B->C Solid D Is the solvent halogenated? B->D Liquid G Securely cap and label container with 'HAZARDOUS WASTE', chemical name, and hazards. C->G E Collect in 'Non-Halogenated Organic Liquid Waste' container D->E No F Collect in 'Halogenated Organic Liquid Waste' container D->F Yes E->G F->G H Store in designated Satellite Accumulation Area (SAA) with secondary containment. G->H I Arrange for pickup by EHS or licensed contractor. H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

This guide is intended to provide clear, actionable steps for the safe handling and disposal of this compound. Always consult your institution's specific chemical hygiene plan and waste disposal procedures.

References

Essential Safety and Operational Protocols for Handling 2-(6-hydroxybenzofuran-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 2-(6-hydroxybenzofuran-3-yl)acetic Acid. Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE), is the first line of defense against potential hazards. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.

Personal Protective Equipment (PPE)

Based on the hazard classifications for similar benzofuran derivatives—which include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)—a comprehensive PPE strategy is mandatory.[1][2] The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific PPE Purpose Standard
Eye and Face Protection Chemical safety goggles and a face shieldTo protect eyes and face from splashes and airborne particles.[3][4]ANSI Z87.1-compliant
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact and chemical absorption.[5][6]Follow manufacturer's specifications for chemical resistance
Body Protection Chemical-resistant lab coat or apronTo protect skin and personal clothing from spills and contamination.[3][4]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesTo be used when handling the powder outside of a chemical fume hood or if dust generation is likely, to prevent inhalation.[3][5]NIOSH/MSHA or European Standard EN 149 approved
Foot Protection Closed-toe shoesTo protect feet from spills.[5]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

Engineering Controls:

  • Fume Hood: Always handle the compound, particularly in its powdered form, inside a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: Ensure the laboratory is well-ventilated to reduce the concentration of any airborne particles or vapors.[3][4]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[4][5]

Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the Safety Data Sheet (SDS) for any specific handling instructions.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use appropriate tools to minimize dust generation.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent. If diluting an acidic solution, always add acid to water, never the other way around.[5]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean all equipment and the work area to prevent cross-contamination.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[1]

  • Containerization: Dispose of this compound and any contaminated materials in a clearly labeled, sealed container for hazardous waste.[5]

  • Disposal Route: The container should be sent to an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

  • Empty Containers: Do not reuse empty containers. They should be disposed of as unused product.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

A 1. Preparation & Review SDS B 2. Don Appropriate PPE A->B C 3. Handle in Fume Hood B->C D 4. Weigh & Transfer C->D E 5. Experimentation D->E F 6. Decontaminate Work Area E->F G 7. Segregate & Label Waste F->G H 8. Dispose via Approved Vendor G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-hydroxybenzofuran-3-yl)acetic Acid
Reactant of Route 2
2-(6-hydroxybenzofuran-3-yl)acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.